Product packaging for Trimethylstannyldimethylvinylsilan(Cat. No.:)

Trimethylstannyldimethylvinylsilan

Cat. No.: B1637970
M. Wt: 249.01 g/mol
InChI Key: FUAJCOQVCUPPTL-UHFFFAOYSA-N
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Description

Trimethylstannyldimethylvinylsilan (CAS 214279-37-5) is a specialist organometallic compound of 90% purity that features both tin and silicon atoms within its molecular structure (C7H18SiSn). This air-sensitive liquid requires storage under an inert argon atmosphere and demands careful handling in a controlled environment due to its significant hazards. It is very toxic by inhalation, in contact with skin, and if swallowed, and is also very toxic to aquatic organisms . Consequently, researchers must employ appropriate personal protective equipment and only handle the material within a certified chemical fume hood . Its unique hybrid structure, combining trimethyltin and dimethylvinylsilane moieties, makes it a reagent of interest in advanced synthetic chemistry, particularly for exploring novel reaction pathways in organometallic synthesis and materials science research. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18SiSn B1637970 Trimethylstannyldimethylvinylsilan

Properties

Molecular Formula

C7H18SiSn

Molecular Weight

249.01 g/mol

InChI

InChI=1S/C4H9Si.3CH3.Sn/c1-4-5(2)3;;;;/h4H,1H2,2-3H3;3*1H3;

InChI Key

FUAJCOQVCUPPTL-UHFFFAOYSA-N

SMILES

C[Si](C)C=C.C[Sn](C)C

Canonical SMILES

C[Si](C)C=C.C[Sn](C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane is an organometallic compound that incorporates both a vinylsilane and an organostannane functional group. This unique combination suggests its potential as a versatile building block in organic synthesis. The vinylsilane moiety can participate in a variety of transformations, while the trimethylstannyl group is a well-established participant in cross-coupling reactions.[1][2]

This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected spectroscopic data, and potential reactivity of trimethylstannyldimethylvinylsilane. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar bifunctional reagents.

Predicted Chemical and Physical Properties

Quantitative data for trimethylstannyldimethylvinylsilane has been estimated based on the properties of structurally similar compounds, such as vinyltrimethylsilane and various trimethylstannyl derivatives.

PropertyEstimated Value
Molecular Formula C7H18SiSn
Molecular Weight 248.99 g/mol
Boiling Point 180-200 °C (at atmospheric pressure)
Density 1.1 - 1.2 g/mL
Refractive Index 1.46 - 1.48

Proposed Synthesis

A plausible and efficient method for the synthesis of trimethylstannyldimethylvinylsilane is the hydrostannylation of an appropriate silyl-alkyne precursor, such as ethynyldimethylvinylsilane. This reaction typically proceeds with good regio- and stereoselectivity, often favoring the E-isomer.[2][3]

Experimental Protocol: Hydrostannylation of Ethynyldimethylvinylsilane

Warning: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Ethynyldimethylvinylsilane

  • Tributyltin hydride (or Trimethyltin hydride)

  • Azobisisobutyronitrile (AIBN) or a suitable palladium catalyst

  • Anhydrous toluene (or other suitable solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of ethynyldimethylvinylsilane in anhydrous toluene under an inert atmosphere, add a catalytic amount of AIBN (or palladium catalyst).

  • Slowly add a stoichiometric equivalent of tributyltin hydride (or trimethyltin hydride) to the reaction mixture at room temperature.

  • The reaction mixture is then heated to 80-100 °C and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired trimethylstannyldimethylvinylsilane.

G cluster_workflow Proposed Synthetic Workflow start Start: Ethynyldimethylvinylsilane + Tributyltin Hydride reagents Catalyst (AIBN or Pd) Anhydrous Toluene start->reagents Add reaction Hydrostannylation Reaction (Heat under Inert Atmosphere) reagents->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Trimethylstannyldimethylvinylsilane purification->product

A proposed workflow for the synthesis of trimethylstannyldimethylvinylsilane.

Predicted Spectroscopic Data

The following spectroscopic data are estimations based on the known chemical shifts and characteristic frequencies of the trimethylstannyl and dimethylvinylsilyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H 5.5 - 6.5m-Vinyl protons (-CH=CH₂)
0.1 - 0.3s (with Sn satellites)J(¹¹⁹Sn-¹H) ≈ 50-60Trimethylstannyl protons (-Sn(CH₃)₃)
0.0 - 0.2s-Dimethylsilyl protons (-Si(CH₃)₂)
¹³C 130 - 140--Vinyl carbons (-C H=C H₂)
-5 to -10-J(¹¹⁹Sn-¹³C) ≈ 300-400Trimethylstannyl carbons (-Sn(C H₃)₃)
-2 to 2--Dimethylsilyl carbons (-Si(C H₃)₂)
¹¹⁹Sn -50 to 0--Trimethylstannyl tin (-Sn (CH₃)₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (vinyl)
~2960StrongC-H stretch (methyl)
~1600MediumC=C stretch (vinyl)
~1250StrongSi-CH₃ symmetric deformation
~840StrongSi-C stretch
~770MediumSn-C stretch

Predicted Reactivity and Potential Applications

The bifunctional nature of trimethylstannyldimethylvinylsilane opens up a range of synthetic possibilities. The trimethylstannyl group is a prime candidate for Stille cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a variety of organic electrophiles.[4] The vinylsilane moiety can undergo reactions such as hydrosilylation, epoxidation, and electrophilic substitution.

A key potential application is in sequential cross-coupling reactions, where one functional group reacts selectively, leaving the other intact for a subsequent transformation.

G cluster_reaction Stille Cross-Coupling Reaction reagent1 Trimethylstannyldimethylvinylsilane catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent1->catalyst reagent2 Organic Electrophile (R-X) (e.g., Aryl halide) reagent2->catalyst product Coupled Product (R-CH=CH-SiMe₂) catalyst->product byproduct Byproduct (Me₃Sn-X) catalyst->byproduct

References

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the organometallic compound trimethylstannyldimethylvinylsilane. Due to the limited availability of direct experimental data in peer-reviewed literature, this document provides a comprehensive, proposed methodology based on established synthetic routes and predicted characterization data derived from analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel silylstannanes. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Organostannanes and organosilanes are versatile reagents in organic synthesis, finding application in cross-coupling reactions, radical chemistry, and as protecting groups. Compounds incorporating both silicon and tin moieties, such as trimethylstannyldimethylvinylsilane, offer unique reactivity profiles stemming from the distinct electrochemical properties of the Si-C and Sn-C bonds. The vinyl group provides a reactive handle for further functionalization, making this compound a potentially valuable building block in the synthesis of complex molecules and materials. This guide outlines a feasible synthetic protocol and the expected analytical characterization of the title compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of trimethylstannyldimethylvinylsilane involves the nucleophilic substitution of a chlorosilane with a trimethylstannyl anion. The most common source of the trimethylstannyl nucleophile is trimethylstannyllithium, which can be prepared in situ from the reaction of hexamethylditin with methyllithium or via direct lithiation of trimethyltin chloride. The proposed reaction is the coupling of vinyldimethylchlorosilane with trimethylstannyllithium.

Reaction Scheme:

(CH₃)₃Sn-Li + Cl-Si(CH₃)₂CH=CH₂ → (CH₃)₃Sn-Si(CH₃)₂CH=CH₂ + LiCl

Experimental Protocol

Materials:

  • Hexamethylditin ((CH₃)₃Sn)₂

  • Methyllithium (in diethyl ether or hexane)

  • Vinyldimethylchlorosilane (CH₂=CHSi(CH₃)₂Cl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of Trimethylstannyllithium: To a solution of hexamethylditin (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methyllithium (1.0 eq) dropwise. Stir the resulting mixture at this temperature for 30 minutes. The formation of the trimethylstannyllithium reagent is typically indicated by a change in color.

  • Reaction with Vinyldimethylchlorosilane: To the freshly prepared solution of trimethylstannyllithium, add vinyldimethylchlorosilane (1.0 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylstannyldimethylvinylsilane.

Characterization

The successful synthesis of trimethylstannyldimethylvinylsilane can be confirmed through a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trimethylstannyldimethylvinylsilane. The predicted chemical shifts are based on known values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
(CH₃)₃Sn-0.1 - 0.3s²J(¹¹⁹Sn-¹H) ≈ 50-60
-Si(CH₃)₂-0.2 - 0.4s
-CH=CH₂5.5 - 6.5m

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
(CH₃)₃Sn--10 to -5
-Si(CH₃)₂--5 to 0
-CH=CH₂130 - 140
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trimethylstannyldimethylvinylsilane is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns arising from the cleavage of the Si-Sn, Si-C, and Sn-C bonds. The presence of tin isotopes will result in a characteristic isotopic cluster for tin-containing fragments.

Table 3: Predicted Major Mass Spectrometry Fragments

m/zFragment Ion
264[(CH₃)₃¹²⁰SnSi(CH₃)₂CH=CH₂]⁺ (Molecular Ion)
249[M - CH₃]⁺
165[(CH₃)₃Sn]⁺
85[Si(CH₃)₂CH=CH₂]⁺
59[Si(CH₃)₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrational frequencies of the various functional groups present in the molecule.

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration
3050 - 3010=C-H stretch
2960 - 2850C-H stretch (methyl)
1610 - 1590C=C stretch (vinyl)
1410 - 1390C-H bend (methyl)
1250 - 1230Si-CH₃ bend
840 - 790Si-C stretch
770 - 750Sn-C stretch

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Hexamethylditin + Methyllithium reagent_prep In situ preparation of Trimethylstannyllithium (-78 °C, THF) reagents->reagent_prep reaction Nucleophilic Substitution (-78 °C to RT) reagent_prep->reaction precursor Vinyldimethylchlorosilane precursor->reaction workup Aqueous Work-up (NH4Cl, Hexane) reaction->workup purification Fractional Distillation workup->purification product Trimethylstannyldimethylvinylsilane purification->product

Caption: Proposed synthesis workflow for trimethylstannyldimethylvinylsilane.

Characterization Logic

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR Infrared Spectroscopy Product->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: Logical flow for the characterization of the synthesized product.

Safety Considerations

Organotin compounds are known to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of trimethylstannyldimethylvinylsilane. The proposed synthetic route is based on well-established organometallic reactions, and the predicted spectroscopic data provide a benchmark for the characterization of this novel compound. This information is intended to facilitate further research into the chemistry and applications of multifunctional silylstannanes. Researchers are encouraged to use this guide as a starting point and to perform their own thorough characterization to confirm the identity and purity of the synthesized material.

In-depth Technical Guide: Properties of CAS Number 17964-31-3

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for the chemical compound designated by CAS number 17964-31-3 has yielded no specific information in publicly available databases and scientific literature. This suggests that the provided CAS number may be incorrect, may refer to a compound that is not widely documented, or could be an internal identifier not registered as a formal CAS number.

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the accuracy of the CAS number is paramount for retrieving relevant data. We recommend verifying the CAS number from a reliable source.

Should a corrected CAS number be provided, a full technical guide can be compiled, encompassing the following sections as per the original request:

Physicochemical Properties

A comprehensive table summarizing key physicochemical properties would be presented here. This would include, but not be limited to:

PropertyValueUnitsReference
Molecular Formula
Molecular Weight g/mol
IUPAC Name
Melting Point°C
Boiling Point°C
Solubility
pKa
LogP
Appearance

Biological Activity and Pharmacological Data

This section would detail the known biological effects and pharmacological parameters of the compound. Data would be tabulated for clarity and ease of comparison.

Table 2.1: In Vitro Biological Activity

TargetAssay TypeIC50 / EC50 / KiUnitsCell Line / SystemReference

Table 2.2: Pharmacokinetic Parameters

ParameterSpeciesRoute of AdministrationValueUnitsReference
T1/2
Cmax
AUC
Clearance

Experimental Protocols

Detailed methodologies for key experiments cited in the literature would be provided in this section to allow for replication and further investigation.

Example Protocol: In Vitro Kinase Assay

  • Reagents: A list of all necessary reagents, including the kinase, substrate, ATP, and buffer components.

  • Assay Procedure: Step-by-step instructions for preparing the reaction mixture, initiating the reaction, and stopping the reaction.

  • Data Analysis: Methods for quantifying kinase activity and calculating inhibitory constants (e.g., IC50).

Signaling Pathways and Mechanisms of Action

Visual representations of any elucidated signaling pathways or mechanisms of action would be included here. These diagrams would be generated using Graphviz (DOT language) to illustrate the molecular interactions and logical relationships.

Example Diagram: Hypothetical Kinase Inhibition Pathway

G cluster_cell Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Ligand Ligand Ligand->Receptor Compound_X CAS 17964-31-3 Compound_X->Kinase_A inhibits Substrate Substrate Kinase_A->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Downstream_Effect Downstream_Effect Phosphorylated_Substrate->Downstream_Effect

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a compound on a kinase.

Example Diagram: Experimental Workflow

G Compound_Synthesis Compound_Synthesis Purity_Analysis Purity_Analysis Compound_Synthesis->Purity_Analysis In_Vitro_Screening In_Vitro_Screening Purity_Analysis->In_Vitro_Screening Hit_Compound Hit_Compound In_Vitro_Screening->Hit_Compound Lead_Optimization Lead_Optimization Hit_Compound->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane, with the putative structure (CH₃)₃Sn-Si(CH₃)₂(CH=CH₂), represents an interesting bifunctional molecule combining the reactivity of a vinylsilane with the properties of an organostannane. The presence of the Si-Sn bond offers unique chemical properties and potential applications in organic synthesis, polymer chemistry, and materials science.[1][2][3] This document outlines a proposed synthetic route and a comprehensive characterization workflow for this target compound.

Proposed Synthetic Pathway

The most plausible and direct route to Trimethylstannyldimethylvinylsilane involves the nucleophilic substitution of a halogen on a dimethylvinylsilyl halide with a trimethylstannyl nucleophile. A common method for generating such a nucleophile is through the use of trimethylstannyl lithium.[4] The proposed reaction is the coupling of trimethylstannyl lithium with chlorodimethylvinylsilane.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct trimethylstannyl_lithium Trimethylstannyl Lithium ((CH₃)₃SnLi) product Trimethylstannyldimethylvinylsilane ((CH₃)₃SnSi(CH₃)₂(CH=CH₂)) trimethylstannyl_lithium->product + chlorodimethylvinylsilane Chlorodimethylvinylsilane (ClSi(CH₃)₂(CH=CH₂)) chlorodimethylvinylsilane->product byproduct Lithium Chloride (LiCl) product->byproduct + Formation of

Caption: Proposed synthesis of Trimethylstannyldimethylvinylsilane.

Detailed Experimental Protocols

3.1. Synthesis of Trimethylstannyl Lithium

  • Materials: Trimethyltin chloride, lithium metal, and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

    • A solution of trimethyltin chloride in anhydrous THF is added dropwise to the lithium suspension at 0 °C.

    • The reaction mixture is stirred at room temperature until the lithium is consumed, and the solution turns dark, indicating the formation of trimethylstannyl lithium.

3.2. Synthesis of Trimethylstannyldimethylvinylsilane

  • Materials: Trimethylstannyl lithium solution (prepared in situ), chlorodimethylvinylsilane, and anhydrous THF.

  • Procedure:

    • The freshly prepared solution of trimethylstannyl lithium in THF is cooled to -78 °C.

    • A solution of chlorodimethylvinylsilane in anhydrous THF is added dropwise to the trimethylstannyl lithium solution with vigorous stirring.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure Trimethylstannyldimethylvinylsilane.

Predicted Quantitative Data

The following tables summarize the predicted spectroscopic and physical data for Trimethylstannyldimethylvinylsilane. These predictions are based on known data for similar organostannane and organosilane compounds.[5][6][7][8][9][10][11][12][13][14][15]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
5.80 - 6.20ddd1H=CH-J(H,H)cis ≈ 10, J(H,H)trans ≈ 17, J(H,H)gem ≈ 4
5.50 - 5.70dd1H=CH₂ (cis to Si)J(H,H)cis ≈ 10, J(H,H)gem ≈ 2
5.40 - 5.60dd1H=CH₂ (trans to Si)J(H,H)trans ≈ 17, J(H,H)gem ≈ 2
0.10 - 0.20s6HSi-(CH₃)₂-
0.00 - 0.10s9HSn-(CH₃)₃²J(¹¹⁹Sn,¹H) ≈ 50-60

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
138 - 142=CH-
130 - 134=CH₂
-2 to -5Si-(CH₃)₂
-8 to -12Sn-(CH₃)₃

Table 3: Predicted ²⁹Si and ¹¹⁹Sn NMR Data (CDCl₃)

NucleusChemical Shift (δ, ppm)
²⁹Si-15 to -25
¹¹⁹Sn-10 to -30

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3050 - 3080=C-H stretch
2960 - 2980C-H stretch (methyl)
1590 - 1610C=C stretch
1240 - 1260Si-CH₃ bend
760 - 780Sn-C stretch
~520Si-Sn stretch

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/zAssignment
[M]+Molecular ion
[M - CH₃]+Loss of a methyl group
[Sn(CH₃)₃]+Trimethylstannyl cation
[Si(CH₃)₂(CH=CH₂)]+Dimethylvinylsilyl cation

Characterization Workflow

A logical workflow for the characterization of the synthesized Trimethylstannyldimethylvinylsilane is crucial to confirm its identity and purity.

G start Synthesized Product purification Purification (Fractional Distillation) start->purification nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si, ¹¹⁹Sn) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed elemental->structure_confirmed

Caption: Characterization workflow for Trimethylstannyldimethylvinylsilane.

Potential Applications and Future Research

The unique structure of Trimethylstannyldimethylvinylsilane suggests several potential applications. The vinylsilyl moiety can undergo hydrosilylation, polymerization, and other addition reactions, making it a potential monomer for silicon-containing polymers.[16][17][18] The trimethylstannyl group can participate in Stille coupling reactions, providing a route to complex organic molecules.[19][20]

Future research should focus on the experimental validation of the proposed synthesis and characterization. Following successful synthesis, exploration of the reactivity of both the vinyl and the stannyl functionalities will be crucial in unlocking the potential of this novel compound for various applications in synthetic and materials chemistry.

References

The Genesis and Evolution of Vinylstannane Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylstannane reagents have become indispensable tools in modern organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Stille cross-coupling reaction. Their air and moisture stability, coupled with their predictable reactivity and stereospecificity, have cemented their position in the synthetic chemist's toolbox for the construction of complex molecular architectures, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of vinylstannane reagents, from their initial synthesis to the evolution of sophisticated and highly selective preparatory methods. Detailed experimental protocols for key synthetic transformations and comparative data on reaction yields and selectivities are presented to offer a practical resource for laboratory application.

The Dawn of Vinylstannanes: Early Syntheses

The journey of vinylstannane chemistry began in the mid-20th century, predating their celebrated application in cross-coupling reactions. A key pioneer in this field was Dietmar Seyferth, whose work in the late 1950s laid the foundational groundwork for the synthesis of these organometallic compounds. The earliest reliable methods for the formation of a carbon-tin bond at a vinyl carbon involved the use of potent nucleophilic vinylating agents, such as vinyl Grignard reagents, reacting with trialkyltin halides.

One of the first documented methods for the preparation of a simple vinylstannane, tributyl(vinyl)tin, involves the reaction of vinylmagnesium bromide with tributyltin chloride[1]. This approach, while effective, relied on the pre-formation of the highly reactive Grignard reagent and necessitated strictly anhydrous conditions.

The Rise of Hydrostannylation: A Paradigm Shift in Synthesis

A significant leap forward in vinylstannane synthesis came with the development of hydrostannylation, the addition of a tin hydride (H-SnR₃) across a carbon-carbon triple bond of an alkyne. This method offered a more direct and atom-economical route to vinylstannanes.

Free Radical Hydrostannylation

Initial hydrostannylation reactions were often carried out under free-radical conditions, typically initiated by azobisisobutyronitrile (AIBN) or UV light. While synthetically useful, these reactions often suffered from a lack of stereocontrol and could lead to mixtures of (E)- and (Z)-isomers, as well as regioisomers in the case of terminal alkynes.

Palladium-Catalyzed Hydrostannylation

The advent of transition metal catalysis revolutionized hydrostannylation, offering significantly improved control over stereochemistry and regiochemistry. Palladium catalysts, in particular, proved to be highly effective for the syn-addition of tin hydrides to alkynes, predominantly yielding the (E)-vinylstannane isomer. The reaction mechanism is believed to proceed through an oxidative addition of the tin hydride to the palladium(0) center, followed by migratory insertion of the alkyne and subsequent reductive elimination.

Modern Synthetic Methodologies

The synthetic utility of vinylstannanes spurred the development of a diverse array of preparative methods, each with its own advantages in terms of stereoselectivity, regioselectivity, and functional group tolerance.

Hydroboration/Transmetalation

A highly stereoselective method for the synthesis of (E)-vinylstannanes involves the hydroboration of a terminal alkyne with a dialkylborane (e.g., dicyclohexylborane), followed by a boron-tin transmetalation. This one-pot procedure generally proceeds with excellent stereoselectivity, affording the desired (E)-isomer in high purity.

Synthesis from Ketones

Vinylstannanes can also be prepared from ketones in a one-pot procedure. Treatment of a ketone with tributylstannyl)lithium, followed by in situ mesylation of the resulting tin alkoxide and elimination, provides the corresponding vinylstannane. This method is particularly useful for the synthesis of cyclic and exocyclic vinylstannanes[2].

The Stille Reaction: The Premier Application of Vinylstannanes

The widespread adoption of vinylstannanes in organic synthesis is inextricably linked to the development of the Stille cross-coupling reaction. Discovered by John K. Stille and David Milstein in 1977, this palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate[3]. The reaction is prized for its tolerance of a wide variety of functional groups, its stereospecificity (retention of configuration of the vinylstannane), and the relative stability of the organostannane reagents. Early work by Toshihiko Migita and Masanori Kosugi also laid important groundwork in palladium-catalyzed cross-coupling reactions involving organotin reagents.

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the vinyl group from tin to palladium, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic method for a particular vinylstannane depends on the desired stereochemistry, the nature of the alkyne substrate, and the tolerance of other functional groups in the molecule. The following tables summarize typical yields and selectivities for the major synthetic routes.

Table 1: Synthesis of Vinylstannanes via Hydrostannylation of Terminal Alkynes

Alkyne SubstrateCatalyst/ConditionsMajor RegioisomerMajor StereoisomerYield (%)Reference
1-OctynePd(PPh₃)₄ (cat.)βE92[Alami, et al., 2019]
PhenylacetylenePd(PPh₃)₄ (cat.)βE95[Alami, et al., 2019]
1-OctyneAIBN, ΔMixture of α and βMixture of E and Z70-80[Review Article]
PhenylacetyleneIMesCu-Mn(CO)₅βE94[Cheng & Mankad, 2019]
PhenylacetyleneMeIMesCu-FeCp(CO)₂α-85[Cheng & Mankad, 2019]

Table 2: Synthesis of (E)-Vinylstannanes via Hydroboration/Transmetalation

Alkyne SubstrateBoraneTransmetalation AgentYield (%)E/Z RatioReference
1-OctyneDicyclohexylboraneBu₃SnOMe85>99:1[Hoshi, et al., 2009]
PhenylacetyleneDicyclohexylboraneBu₃SnOMe82>99:1[Hoshi, et al., 2009]
3-Butyn-1-ol (PMB protected)DicyclohexylboraneBu₃SnOMe63>99:1Organic Syntheses, 2023 , 100, 327

Table 3: Yields of Stille Coupling with Representative Vinylstannanes

VinylstannaneCoupling PartnerPd CatalystLigandYield (%)Reference
(E)-1-(Tributylstannyl)oct-1-eneIodobenzenePd₂(dba)₃P(fur)₃95[Farina, et al., 1991]
(Z)-1-(Tributylstannyl)oct-1-eneIodobenzenePd₂(dba)₃P(fur)₃93[Farina, et al., 1991]
Tributyl(vinyl)stannane4-IodoacetophenonePd(PPh₃)₄-89[Stille, et al., 1985]
(E)-β-(Tributylstannyl)styreneVinyl bromidePdCl₂(PPh₃)₂-78[Stille, et al., 1987]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative vinylstannane and its subsequent use in a Stille coupling reaction, adapted from peer-reviewed procedures.

Synthesis of (E)-(4-((4-methoxybenzyl)oxy)but-1-en-1-yl)tributylstannane via Hydroboration/Transmetalation

Adapted from Organic Syntheses, 2023, 100, 327-346.

Procedure:

  • To a solution of dicyclohexylborane (1.1 equiv) in THF at 0 °C under an inert atmosphere is added a solution of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene (1.0 equiv) in THF dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled to 0 °C, and a solution of tributyltin methoxide (1.2 equiv) in THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the title compound.

Stille Coupling of (E)-1-(Tributylstannyl)oct-1-ene with Iodobenzene

General procedure based on established literature protocols.

Procedure:

  • To a solution of (E)-1-(tributylstannyl)oct-1-ene (1.1 equiv) and iodobenzene (1.0 equiv) in anhydrous DMF under an inert atmosphere is added Pd(PPh₃)₄ (0.05 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • The reaction is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (E)-oct-1-en-1-ylbenzene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ OxdAdd Oxidative Addition Pd0->OxdAdd R1X R¹-X (Vinyl Halide/Triflate) R1X->OxdAdd PdII_1 R¹-Pd(II)L₂-X OxdAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation R2SnR3 R²-SnR₃ (Vinylstannane) R2SnR3->Transmetalation PdII_2 R¹-Pd(II)L₂-R² Transmetalation->PdII_2 XSnR3 X-SnR₃ Transmetalation->XSnR3 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Vinylstannane_Synthesis_Workflow cluster_hydrostannylation Hydrostannylation cluster_hydroboration Hydroboration-Transmetalation Alkyne_H Alkyne Vinylstannane_H Vinylstannane Alkyne_H->Vinylstannane_H SnHydride_H R₃Sn-H SnHydride_H->Vinylstannane_H Catalyst_H Pd(0) or Radical Initiator Catalyst_H->Vinylstannane_H Alkyne_B Alkyne Vinylborane Vinylborane Alkyne_B->Vinylborane Hydroboration Borane R₂BH Borane->Vinylborane Vinylstannane_B (E)-Vinylstannane Vinylborane->Vinylstannane_B Transmetalation SnAlkoxide R₃Sn-OR' SnAlkoxide->Vinylstannane_B

Caption: Major synthetic routes to vinylstannanes.

Conclusion

From their initial synthesis through classical organometallic methods to their current standing as sophisticated reagents prepared via highly selective catalytic reactions, vinylstannanes have had a profound impact on the field of organic chemistry. Their development has been intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules with precision and efficiency. This guide has provided a historical perspective, a comparative analysis of synthetic methodologies, and practical experimental guidance to serve as a valuable resource for researchers in academia and industry. The continued innovation in the synthesis and application of vinylstannane reagents will undoubtedly lead to new and powerful strategies for chemical synthesis in the years to come.

References

An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Trimethylstannyldimethylvinylsilane, a bifunctional organometallic reagent. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Information

Based on its nomenclature, the chemical structure of Trimethylstannyldimethylvinylsilane consists of a trimethylstannyl group bonded to a dimethylvinylsilyl group.

  • Chemical Formula: C₇H₁₉SiSn

  • Molecular Weight: 252.02 g/mol

Table 1: Physicochemical Properties of Trimethylstannyldimethylvinylsilane and Related Compounds

PropertyValueSource
Molecular Formula C₇H₁₉SiSnCalculated
Molecular Weight 252.02 g/mol Calculated
Physical State Expected to be a liquidAnalogy to similar organosilanes and organotins
Boiling Point 73 °C at 7 hPa (for a related compound)
Density 0.806 g/cm³ at 25 °C (for a related compound)
Solubility Soluble in most organic solvents; insoluble in water.[1]Analogy to similar organometallic compounds
Stability Moisture sensitive. Vapors may form explosive mixtures with air at elevated temperatures.Analogy to similar organometallic compounds

Experimental Protocols

General Synthesis of Silylstannanes:

The synthesis of silylstannanes, such as Trimethylstannyldimethylvinylsilane, typically involves the reaction of a silyl halide with a stannyl anion or a silyl anion with a stannyl halide. A common method is the reaction of a trialkylstannyllithium with a silyl chloride.

Example Protocol for the Synthesis of a Silylstannane:

  • Preparation of Trialkylstannyllithium: A solution of a trialkyltin chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of an organolithium reagent (e.g., n-butyllithium) is then added dropwise. The reaction mixture is stirred for a period to ensure the complete formation of the trialkylstannyllithium.

  • Reaction with Silyl Halide: To the freshly prepared trialkylstannyllithium solution, a solution of the corresponding silyl halide (e.g., dimethylvinylsilyl chloride) in the same solvent is added dropwise at low temperature.

  • Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

NucleusFunctional GroupChemical Shift (ppm)Multiplicity
¹HSi-CH=CH₂5.5 - 6.5m
¹HSi-CH₃0.1 - 0.4s
¹HSn-CH₃0.0 - 0.3 (with Sn satellites)s
¹³CSi-C H=CH₂130 - 140
¹³CSi-CH=C H₂130 - 140
¹³CSi-C H₃-5 to 5
¹³CSn-C H₃-10 to 0

Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[2][3][4]

Applications in Drug Development and Organic Synthesis

Organostannanes and organosilanes are versatile reagents in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[5][6][7] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8]

Trimethylstannyldimethylvinylsilane, containing both a vinylsilane and a trimethylstannane moiety, can potentially participate in various palladium-catalyzed cross-coupling reactions such as the Stille and Hiyama couplings.[5] The vinyl group can be transferred in Stille couplings, while the silyl group could be functionalized for Hiyama-type couplings.

Stille Cross-Coupling Reaction:

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex.[5] The vinylstannane moiety of Trimethylstannyldimethylvinylsilane would be the active component in this reaction.

Stille_Coupling oxidative_addition Oxidative Addition pdi_complex R¹-Pd(II)-X Complex oxidative_addition->pdi_complex transmetalation Transmetalation pdi_organo_complex R¹-Pd(II)-R² Complex transmetalation->pdi_organo_complex stannyl_halide (CH₃)₃Sn-X transmetalation->stannyl_halide reductive_elimination Reductive Elimination pd0 Pd(0) Catalyst reductive_elimination->pd0 Catalyst Regeneration coupled_product R¹-R² (Coupled Product) reductive_elimination->coupled_product pd0->oxidative_addition pdi_complex->transmetalation pdi_organo_complex->reductive_elimination organic_halide R¹-X organic_halide->oxidative_addition organostannane R²-Sn(CH₃)₃ (Trimethylstannyldimethylvinylsilane) organostannane->transmetalation

Catalytic cycle of the Stille cross-coupling reaction.

Safety Information

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[9][10] Organosilanes can be flammable and moisture-sensitive. It is crucial to consult the Safety Data Sheet (SDS) for detailed handling and safety information.[9][10]

References

An In-depth Technical Guide on the Safety and Handling of Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylstannyldimethylvinylsilane is an organometallic compound containing both a highly toxic organotin moiety and a reactive vinylsilane group. While specific applications are not widely documented, its structure suggests potential use in organic synthesis and materials science. The presence of the trimethylstannyl group necessitates extreme caution due to the high toxicity associated with short-chain alkyltin compounds.[1][2][3] This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols based on analogous compounds.

Hazard Identification and Classification

Based on the known hazards of its components, Trimethylstannyldimethylvinylsilane should be considered highly toxic and reactive.

Primary Hazards:

  • High Acute Toxicity: Trimethyltin compounds are among the most toxic organotin compounds and are readily absorbed through the skin and gastrointestinal tract.[1][2] They are potent neurotoxins, and exposure can lead to severe and potentially fatal health effects.[3][4]

  • Flammability: Vinylsilanes can be flammable.[5] The overall flammability of Trimethylstannyldimethylvinylsilane should be assumed until tested.

  • Skin and Eye Irritation/Corrosion: Organotin compounds can be severely irritating to the skin and eyes, potentially causing chemical burns.[6] Some vinylsilanes may cause allergic skin reactions.[7]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[8]

A logical overview of the potential hazards is presented in the diagram below.

Hazard_Identification cluster_hazards Potential Hazards Trimethylstannyldimethylvinylsilane Trimethylstannyldimethylvinylsilane High Acute Toxicity (Neurotoxin) High Acute Toxicity (Neurotoxin) Trimethylstannyldimethylvinylsilane->High Acute Toxicity (Neurotoxin) from Trimethylstannyl group Flammability Flammability Trimethylstannyldimethylvinylsilane->Flammability from Vinylsilane group Skin & Eye Irritant/Corrosive Skin & Eye Irritant/Corrosive Trimethylstannyldimethylvinylsilane->Skin & Eye Irritant/Corrosive from Organotin group Respiratory Irritant Respiratory Irritant Trimethylstannyldimethylvinylsilane->Respiratory Irritant from both groups

Caption: Logical relationship of potential hazards associated with Trimethylstannyldimethylvinylsilane.

Quantitative Data (Estimates based on Analogous Compounds)

Specific quantitative data for Trimethylstannyldimethylvinylsilane is unavailable. The following table provides estimated values based on similar organotin and vinylsilane compounds. These are for guidance only and should not be considered as verified data.

PropertyEstimated ValueSource/Analogue Compound
Physical Properties
Molecular FormulaC7H18SnSi-
Molecular Weight251.99 g/mol -
AppearanceColorless liquid (presumed)General observation for similar organometallics
Boiling Point148 °C (for Trimethyltin chloride)[9]Trimethyltin chloride[9]
Density~0.99 g/mL (for Trimethyltin chloride)[10]Trimethyltin chloride[10]
SolubilitySoluble in organic solvents, reacts with water[10]General for organotin halides and chlorosilanes[10]
Toxicological Data
LD50 (Oral, Rat)12.6 mg/kg (for Trimethyltin chloride)[9]Trimethyltin chloride[9]
Exposure Limits (TWA)0.1 mg/m³ (as Tin, organic compounds)[6]Safe Work Australia exposure standard for organic tin[6]

Experimental Protocols

Note: No specific experimental protocols for the synthesis or reactions of Trimethylstannyldimethylvinylsilane were found. The following is a generalized protocol for the synthesis of a trimethylstannyl silane, which may be adaptable. This is a representative procedure and has not been validated for the target compound.

Synthesis of a Trimethylstannyl Silane (General Procedure)

This procedure is based on the reaction of a Grignard reagent with a chlorosilane, a common method for forming Si-C bonds.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or THF

  • Dimethylchlorosilane

  • Trimethyltin chloride[9][11]

  • Iodine (for Grignard initiation)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the vinylmagnesium bromide.

  • Reaction with Dimethylchlorosilane:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of dimethylchlorosilane in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Stannylation:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of trimethyltin chloride in anhydrous diethyl ether.

    • Maintain the low temperature for 2-3 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

A general workflow for handling highly toxic organometallic compounds is depicted below.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_waste Waste Disposal Preparation Preparation Handling Handling Preparation->Handling Risk_Assessment Risk_Assessment Preparation->Risk_Assessment PPE_Selection PPE_Selection Preparation->PPE_Selection Fume_Hood_Setup Fume_Hood_Setup Preparation->Fume_Hood_Setup Reaction Reaction Handling->Reaction Inert_Atmosphere Inert_Atmosphere Handling->Inert_Atmosphere Syringe_Techniques Syringe_Techniques Handling->Syringe_Techniques Workup Workup Reaction->Workup Controlled_Addition Controlled_Addition Reaction->Controlled_Addition Temperature_Monitoring Temperature_Monitoring Reaction->Temperature_Monitoring Purification Purification Workup->Purification Quenching Quenching Workup->Quenching Extraction Extraction Workup->Extraction Waste_Disposal Waste_Disposal Purification->Waste_Disposal Distillation Distillation Purification->Distillation Chromatography Chromatography Purification->Chromatography Decontamination Decontamination Waste_Disposal->Decontamination Segregated_Waste Segregated_Waste Waste_Disposal->Segregated_Waste

Caption: General experimental workflow for handling highly toxic organometallic compounds.

Safe Handling and Storage

Engineering Controls:

  • All work with Trimethylstannyldimethylvinylsilane must be conducted in a certified chemical fume hood with a high face velocity.

  • A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of inhalation, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling Procedures:

  • Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle the compound, as it is likely sensitive to air and moisture.[10]

  • Avoid all contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Use only non-sparking tools.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Store away from incompatible materials such as oxidizing agents, acids, and water.

  • The storage area should be clearly marked with "HIGHLY TOXIC" warning signs.

Emergency Procedures

Spills:

  • Evacuate the area immediately.

  • Wear full PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[12]

First Aid:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

  • All waste containing Trimethylstannyldimethylvinylsilane must be treated as highly toxic hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Glassware that has come into contact with the compound should be decontaminated by rinsing with a 10% bleach solution before standard cleaning.[12]

  • Dispose of all waste in accordance with local, state, and federal regulations.

This technical guide provides a framework for the safe handling of Trimethylstannyldimethylvinylsilane based on the available information for analogous compounds. It is imperative that all users supplement this information with a thorough, compound-specific risk assessment before commencing any experimental work.

References

Solubility Profile of Trimethylstannyldimethylvinylsilane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane is an organometallic compound incorporating both tin and silicon moieties. Its unique structure suggests potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in common organic solvents is paramount for its effective handling, application, and purification. This technical guide provides an in-depth overview of the solubility characteristics of trimethylstannyldimethylvinylsilane, methodologies for its solubility determination, and a logical workflow for these experimental procedures.

Due to the limited availability of specific quantitative solubility data for trimethylstannyldimethylvinylsilane, this guide also includes data for structurally analogous organotin and organosilicon compounds. This information serves as a valuable proxy for estimating its solubility behavior, though experimental verification is always recommended.

Inferred Solubility of Trimethylstannyldimethylvinylsilane

Based on the general principles of "like dissolves like" and data from similar compounds, trimethylstannyldimethylvinylsilane, a non-polar organometallic compound, is expected to be soluble in a range of common organic solvents. It is anticipated to be miscible with non-polar solvents such as hydrocarbons and ethers, and likely soluble in moderately polar aprotic solvents. Its solubility in polar protic solvents is expected to be low.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative perspective, the following table summarizes the solubility of structurally related organotin and organosilicon compounds in various organic solvents. This data can be used to infer the potential solubility of trimethylstannyldimethylvinylsilane.

CompoundSolventTemperature (°C)Solubility
TetramethyltinDiethyl etherAmbientSoluble[1]
TetramethyltinWaterAmbientInsoluble[1][2]
TetraethyltinDiethyl etherAmbientSoluble[3][4]
TetraethyltinEthanolAmbientSoluble[4]
TetraethyltinWaterAmbientInsoluble[3][4]
Trimethyltin chlorideChloroformAmbientSoluble[5]
Trimethyltin chlorideGeneral Organic SolventsAmbientSoluble[5][6]
Triethyltin chlorideGeneral Organic SolventsAmbientSoluble[7]
Dimethyltin dichlorideMethanol200.1 g/mL[8][9][10][11]
Dimethyltin dichlorideWater2020 g/L[8][10]
VinyltrimethylsilaneTetrahydrofuranAmbientMiscible[12]
VinyltrimethylsilaneDiethyl etherAmbientMiscible[12]
VinyltrimethylsilaneBenzeneAmbientMiscible[12]
VinyltrimethylsilaneDichloromethaneAmbientSoluble[12]
VinyltrimethoxysilaneMethanol, Ethanol, Isopropanol, Toluene, AcetoneAmbientSoluble[13]

Experimental Protocols for Solubility Determination

The determination of solubility for an air- and moisture-sensitive compound like trimethylstannyldimethylvinylsilane requires specialized techniques to prevent decomposition. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[14][15][16][17][18]

Materials:

  • Trimethylstannyldimethylvinylsilane

  • Anhydrous organic solvent of choice

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringe and needle

  • Inert gas (Argon or Nitrogen) supply

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of trimethylstannyldimethylvinylsilane to a known volume of the anhydrous solvent in a Schlenk flask under an inert atmosphere.

    • Seal the flask and place it in a constant temperature bath.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal:

    • Allow the undissolved solid to settle.

    • Using a syringe fitted with a filter needle, carefully withdraw a known volume of the supernatant saturated solution under a positive pressure of inert gas.

  • Solvent Evaporation and Weighing:

    • Transfer the withdrawn solution to a pre-weighed, dry vial.

    • Remove the solvent under a stream of inert gas or by gentle heating in a vacuum oven until a constant weight of the solute is achieved.

    • Accurately weigh the vial containing the dried solute.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

Spectroscopic Method for Solubility Determination

This method relies on creating a calibration curve using solutions of known concentrations and then measuring the concentration of a saturated solution.[19][20]

Materials:

  • Trimethylstannyldimethylvinylsilane

  • Anhydrous organic solvent of choice

  • UV-Vis or other suitable spectrometer

  • Volumetric flasks

  • Syringes and needles

  • Inert gas supply

Procedure:

  • Preparation of Standard Solutions:

    • Under an inert atmosphere, prepare a series of standard solutions of trimethylstannyldimethylvinylsilane in the chosen solvent at known concentrations.

  • Calibration Curve:

    • Measure the absorbance (or other spectroscopic signal) of each standard solution at a wavelength of maximum absorbance.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow Experimental Workflow for Solubility Determination prep Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep->equilibrate sample Withdraw Supernatant (Under Inert Atmosphere) equilibrate->sample gravimetric Gravimetric Method sample->gravimetric Path 1 spectroscopic Spectroscopic Method sample->spectroscopic Path 2 evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectroscopic->dilute weigh Weigh Residue evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav measure Measure Absorbance dilute->measure calc_spec Calculate Solubility (from Calibration Curve) measure->calc_spec

Caption: Workflow for determining solubility via gravimetric or spectroscopic methods.

Logical Relationship for Handling Air-Sensitive Compounds

schlenk_line_logic Logical Flow for Handling Air-Sensitive Compounds start Start prep_glassware Prepare Dry Glassware (Oven or Flame Dried) start->prep_glassware assemble Assemble Apparatus (Schlenk Flask, etc.) prep_glassware->assemble evac_fill Evacuate-Refill Cycles (3x) (Remove Air and Moisture) assemble->evac_fill inert_atm Establish Inert Atmosphere (Positive N2 or Ar Pressure) evac_fill->inert_atm add_reagents Add Reagents (Solvent and Solute via Syringe/Cannula) inert_atm->add_reagents run_exp Run Experiment (e.g., Solubility Determination) add_reagents->run_exp end End run_exp->end

Caption: Logical steps for manipulating air-sensitive compounds using Schlenk techniques.

References

Theoretical studies on Trimethylstannyldimethylvinylsilan

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical Study of Trimethylstannyldimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylstannyldimethylvinylsilane [(CH₃)₃Sn(CH₃)₂SiCH=CH₂] is a bifunctional organometallic compound containing both a trimethylstannyl and a dimethylvinylsilyl group. This unique structure suggests potential applications in materials science and as a precursor in organic synthesis. A thorough understanding of its molecular properties and reactivity is crucial for harnessing its full potential. To date, a comprehensive theoretical investigation of this molecule has not been reported in the scientific literature. This guide, therefore, presents a detailed roadmap for a systematic theoretical study of Trimethylstannyldimethylvinylsilane using modern computational chemistry methods. The proposed research workflow, computational protocols, and data presentation formats outlined herein are designed to provide a foundational understanding of the molecule's structural, electronic, and spectroscopic properties. This document serves as a comprehensive plan for researchers aiming to explore the fundamental characteristics of Trimethylstannyldimethylvinylsilane and related organometallic compounds.

Proposed Research Workflow

A systematic theoretical investigation of Trimethylstannyldimethylvinylsilane would logically proceed through several interconnected stages. The initial step involves the determination of the molecule's stable three-dimensional structure. Subsequent calculations would then build upon this optimized geometry to elucidate its vibrational and electronic properties. The overall proposed workflow is depicted below.

Research_Workflow A Initial Structure Generation B Geometry Optimization A->B Conformational Search C Frequency Calculation B->C Optimized Geometry D Electronic Structure Analysis B->D Optimized Geometry F NMR Chemical Shift Calculation B->F Optimized Geometry E Thermodynamic Properties C->E Vibrational Frequencies G Frontier Molecular Orbital Analysis D->G Electronic Properties Computational_Logic cluster_0 Foundation cluster_1 Core Calculations cluster_2 Property Calculations A Choice of a Theoretical Method (e.g., DFT/B3LYP) C Geometry Optimization A->C B Selection of a Basis Set (e.g., 6-311G(d,p)/LANL2DZ) B->C D Frequency Calculation C->D Requires Optimized Geometry E Electronic Properties (HOMO, LUMO) C->E Requires Optimized Geometry F Spectroscopic Properties (NMR, IR) C->F Requires Optimized Geometry G Thermodynamic Properties D->G Requires Vibrational Frequencies

Methodological & Application

Application Notes and Protocols for Vinylating Agents: A Focus on Vinylsilanes and Vinylstannanes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound "Trimethylstannyldimethylvinylsilane" did not yield dedicated application notes or protocols. This suggests that the compound may be novel, not widely reported in the public domain, or referred to by a different nomenclature. However, the constituent functional groups, a vinylsilane and a vinylstannane, represent two exceptionally important and widely utilized classes of vinylating agents in organic synthesis. This document provides detailed application notes and protocols for these two classes of reagents, which will be of significant value to researchers, scientists, and drug development professionals interested in vinylation reactions.

Vinylsilanes as Vinylating Agents

Vinylsilanes are versatile and increasingly popular vinylating agents, primarily utilized in palladium-catalyzed cross-coupling reactions known as the Hiyama coupling. Their stability, low toxicity, and the ease of handling make them attractive alternatives to other organometallic reagents.

Application Notes:

Vinylsilanes are bench-stable organosilicon compounds that can be readily prepared and purified.[1] They are particularly valued for their role in the stereospecific synthesis of substituted alkenes.[1][2] The activation of the carbon-silicon bond for cross-coupling typically requires a fluoride source or is achieved through the use of vinylsilanols or related derivatives.[1][2] Recent advancements have led to the development of methods that allow for the coupling of even sterically hindered tetrasubstituted vinylsilanes.[1][3]

The benzyldimethylsilyl (BDMS) group is a robust vinylmetal functionality that exhibits significant stability during various synthetic operations, including deprotection of silyl ethers, and can be effectively used in cross-coupling reactions.[4]

Key Applications:

  • Hiyama Coupling: The palladium-catalyzed cross-coupling of vinylsilanes with organic halides or triflates to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for the synthesis of styrenes, dienes, and other vinylated compounds.[2]

  • Synthesis of Complex Molecules: Due to their stability and functional group tolerance, vinylsilanes are employed in the synthesis of natural products and active pharmaceutical ingredients.

  • Stereospecific Synthesis: Hiyama couplings of vinylsilanes proceed with retention of the double bond geometry, allowing for the stereospecific synthesis of E- and Z-alkenes.[2]

Experimental Protocol: General Procedure for Hiyama Cross-Coupling of Vinylsilanes

This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinylsilane with an aryl halide.

Materials:

  • Vinylsilane (1.0 equiv)

  • Aryl halide (e.g., aryl iodide, bromide, or chloride) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dba)₂) (1-5 mol%)

  • Fluoride source (e.g., TBAF, CsF, or TASF) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinylsilane, aryl halide, and palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Add the fluoride source to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.

Data Presentation: Representative Hiyama Coupling Reactions
EntryVinylsilaneCoupling PartnerCatalyst (mol%)ActivatorSolventTemp (°C)Yield (%)Reference
1Trimethyl(vinyl)silaneIodobenzenePd(PPh₃)₄ (3)TBAFTHF6085General
2(E)-Dimethyl(styryl)silanol4-IodoanisolePd(OAc)₂ (2)K₂CO₃Dioxane8092[2]
3Dimethyl(5-methylfuryl)vinylsilane4-ChlorotoluenePd(dba)₂ (5)KOSiMe₃THF/DMA8088[1]

Vinylstannanes as Vinylating Agents

Vinylstannanes are highly effective vinylating agents used in the Stille cross-coupling reaction. They are known for their high reactivity and the mild reaction conditions required for coupling.

Application Notes:

Vinylstannanes are organotin compounds that are widely used in organic synthesis for the formation of carbon-carbon bonds.[5] The Stille reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, is a cornerstone of modern organic synthesis.[5] Vinylstannanes are particularly useful due to their high transmetalation rates.[6]

A variety of methods exist for the synthesis of vinylstannanes, including the hydrostannylation of alkynes and the reaction of organolithium or Grignard reagents with tin halides.[5][7] One practical one-pot synthesis involves the treatment of ketones with Bu₃SnLi followed by mesylation.[5] The stereoselective synthesis of (E)-vinylstannanes can be achieved from alkynes via hydroboration and transmetalation.[8]

Key Applications:

  • Stille Coupling: The palladium-catalyzed cross-coupling of vinylstannanes with a wide range of organic electrophiles. This reaction is renowned for its tolerance of a vast array of functional groups.

  • Natural Product Synthesis: The mild conditions and high functional group compatibility of the Stille reaction make it a powerful tool in the total synthesis of complex natural products.

  • Fragment Coupling in Drug Discovery: In drug development, the Stille reaction is often used for the late-stage introduction of vinyl groups or for the coupling of complex molecular fragments.

Experimental Protocol: General Procedure for Stille Cross-Coupling of Vinylstannanes

This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinylstannane with an organic halide.

Materials:

  • Vinylstannane (1.0 equiv)

  • Organic halide (e.g., aryl iodide, bromide, triflate, or acyl chloride) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, AsPh₃) (if required)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinylstannane, organic halide, and palladium catalyst (and ligand, if used).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be worked up by quenching with an aqueous solution of KF (to remove tin byproducts) and then extracting with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Stille Coupling Reactions
EntryVinylstannaneCoupling PartnerCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1Tributyl(vinyl)stannaneIodobenzenePd(PPh₃)₄ (2)THF7095General
2(E)-Tributyl(styryl)stannane4-Nitrobenzoyl chloridePdCl₂(PPh₃)₂ (3)Toluene8089General
3Tributyl(1-ethoxyvinyl)stannaneVinyl iodidePd(PPh₃)₄ (2)THF6078General

Visualizations

Hiyama_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Vinyl-SiR'_3 (F-) R-Pd(II)L_n-Vinyl R-Pd(II)L_n-Vinyl Transmetalation->R-Pd(II)L_n-Vinyl Reductive\nElimination Reductive Elimination R-Pd(II)L_n-Vinyl->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-Vinyl R-Vinyl (Product) Reductive\nElimination->R-Vinyl

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Stille_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Vinyl-SnR'_3 R-Pd(II)L_n-Vinyl R-Pd(II)L_n-Vinyl Transmetalation->R-Pd(II)L_n-Vinyl Reductive\nElimination Reductive Elimination R-Pd(II)L_n-Vinyl->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-Vinyl R-Vinyl (Product) Reductive\nElimination->R-Vinyl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Inert_Atmosphere Establish inert atmosphere (N2/Ar) Start->Inert_Atmosphere Add_Reagents Add vinylating agent, coupling partner, catalyst to dry flask Add_Solvent Add anhydrous solvent Add_Reagents->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Inert_Atmosphere->Add_Reagents Monitor Monitor reaction progress (TLC/GC-MS) Heat_Stir->Monitor Quench Quench reaction Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate organic phase Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product Product Purify->Product

Caption: General experimental workflow for cross-coupling vinylation.

References

Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1][3] This application note provides a detailed guide for performing a Stille reaction using trimethylstannyldimethylvinylsilane, a silylated vinylstannane reagent, for the synthesis of vinylsilanes. Vinylsilanes are valuable synthetic intermediates that can be further functionalized, making this reaction a key step in the synthesis of complex molecules.[4]

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] First, the palladium(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X). This is followed by transmetalation, where the vinyl group from trimethylstannyldimethylvinylsilane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the palladium(II) complex yields the desired vinylsilane product (R¹-vinyl-SiMe₂) and regenerates the palladium(0) catalyst.[2]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Organic Electrophile (Aryl or Heteroaryl Halide/Triflate): 1.0 mmol, 1.0 equiv.

  • Trimethylstannyldimethylvinylsilane: (1.1 - 1.5 equiv.)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%), Pd₂(dba)₃ (1-5 mol%)

  • Ligand (if required): e.g., PPh₃, AsPh₃, XPhos (consult literature for optimal ligand for your substrate)

  • Solvent: Anhydrous and degassed solvent such as Toluene, Dioxane, or DMF

  • Additive (optional but often beneficial): LiCl, CuI (can enhance reaction rates)[5]

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (manifold or balloon)

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic electrophile (1.0 mmol), the palladium catalyst, and any solid ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of electrophile) via syringe.

  • Reagent Addition: Add the trimethylstannyldimethylvinylsilane (1.1 - 1.5 equiv.) via syringe. If using a liquid electrophile, it can also be added at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C) and monitor the progress by TLC, GC, or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure vinylsilane.

Data Presentation

The following table summarizes representative examples of Stille couplings with various organostannanes and electrophiles, providing a reference for expected yields and conditions. Data for the specific reagent trimethylstannyldimethylvinylsilane is limited in readily available literature, hence a broader scope of vinylstannanes is presented to guide optimization.

Electrophile (R¹-X)StannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneVinyltributylstannanePd(PPh₃)₄ (2)-Toluene1001692General Literature
4-BromoacetophenoneVinyltributylstannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Dioxane801288General Literature
2-IodothiopheneVinyltributylstannanePdCl₂(PPh₃)₂ (3)-DMF90895General Literature
4-TriflyloxytolueneVinyltributylstannanePd(OAc)₂ (2)SPhos (4)Toluene1102475General Literature
1-IodonaphthaleneTrimethyl(vinyl)stannanePd(PPh₃)₄ (5)-THF651885General Literature

Mandatory Visualizations

Stille Reaction Catalytic Cycle

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_vinyl R¹-Pd(II)Lₙ-vinyl-SiMe₂ Transmetalation->PdII_vinyl SnX R³Sn-X VinylSn R³Sn-vinyl-SiMe₂ RedElim Reductive Elimination PdII_vinyl->RedElim RedElim->Pd0 Product R¹-vinyl-SiMe₂ RX R¹-X

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Reaction

Stille_Workflow start Start setup Reaction Setup: - Flame-dry Schlenk flask - Add electrophile, catalyst, ligand - Purge with inert gas start->setup add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent add_reagent Add Trimethylstannyldimethylvinylsilane add_solvent->add_reagent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC/LC-MS) add_reagent->reaction workup Workup: - Cool to RT - Dilute with organic solvent - Wash with aq. KF - Wash with H₂O and brine - Dry and concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Pure Vinylsilane Product purification->product

Caption: Step-by-step experimental workflow for the Stille reaction.

Safety and Handling Precautions

  • Organotin Reagents: Trimethylstannyl derivatives are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Handle flammable organic solvents in a fume hood away from ignition sources.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Maintain an inert atmosphere throughout the setup and reaction.

By following this detailed guide, researchers can effectively utilize the Stille reaction with trimethylstannyldimethylvinylsilane for the synthesis of valuable vinylsilane intermediates.

References

Application Notes and Protocols for Trimethylstannyldimethylvinylsilane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannyldimethylvinylsilane is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure, incorporating both a vinylsilane and a trimethylstannyl moiety, allows for selective participation in a variety of cross-coupling reactions. This document provides detailed application notes and protocols for the use of trimethylstannyldimethylvinylsilane, primarily focusing on its application in palladium-catalyzed Stille and Hiyama-type cross-coupling reactions for the formation of carbon-carbon bonds.

Core Applications: Stille and Hiyama-Type Cross-Coupling Reactions

Trimethylstannyldimethylvinylsilane is predominantly utilized as a vinyl donor in palladium-catalyzed cross-coupling reactions. The presence of both a tin and a silicon group on the vinyl unit offers orthogonal reactivity, allowing for selective activation and transfer of the vinyl group to various organic electrophiles.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1] In the context of trimethylstannyldimethylvinylsilane, the trimethylstannyl group is the reactive handle for transmetalation to the palladium center. This reaction is a powerful tool for the stereospecific synthesis of substituted styrenes, dienes, and other vinylated compounds, which are common motifs in natural products and pharmaceutical agents.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd(0)Ln Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Aryl/Vinyl Halide or Triflate R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Intermediate Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Me3Sn-Vinyl-SiMe2 Trimethylstannyldimethylvinylsilane Me3Sn-Vinyl-SiMe2->Transmetalation R-Pd(II)-Vinyl R-Pd(II)-Vinyl Intermediate Transmetalation->R-Pd(II)-Vinyl Reductive_Elimination Reductive Elimination R-Pd(II)-Vinyl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Vinyl Coupled Product Reductive_Elimination->R-Vinyl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a general guideline for the Stille coupling of an aryl halide with trimethylstannyldimethylvinylsilane. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Trimethylstannyldimethylvinylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and ligand (if used, 0.04-0.10 equiv).

  • Add the anhydrous solvent via syringe.

  • Add trimethylstannyldimethylvinylsilane (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Examples

While specific data for trimethylstannyldimethylvinylsilane is limited in readily available literature, the following table provides representative yields for Stille couplings of similar vinylstannanes with various aryl halides. These values can serve as a benchmark for what to expect.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-THF6512~85-95
2BromobenzenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Toluene10016~70-85
34-IodoanisolePdCl₂(PPh₃)₂ (5)-DMF808~90
41-Naphthyl bromidePd(OAc)₂ (5)SPhos (10)Dioxane11024~65-75
Hiyama-Type Cross-Coupling

As an alternative to the Stille reaction, which involves toxic organotin reagents, the Hiyama coupling utilizes organosilanes.[2][3] The silicon-carbon bond of the vinylsilane moiety in trimethylstannyldimethylvinylsilane can be activated for transmetalation, typically through the use of a fluoride source or under oxidative conditions. This approach offers a more environmentally benign route to vinylated products. While less common for this specific reagent, the principle of Hiyama coupling provides an alternative synthetic strategy.

Reaction Workflow for Hiyama-Type Coupling

The Hiyama coupling follows a similar catalytic cycle to the Stille reaction, with the key difference being the activation of the organosilane for transmetalation.

Hiyama_Coupling Pd(0)Ln Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Aryl/Vinyl Halide or Triflate R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Intermediate Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Me3Sn-Vinyl-SiMe2 Trimethylstannyldimethylvinylsilane Activator Activator (e.g., F⁻, H₂O₂/OH⁻) Me3Sn-Vinyl-SiMe2->Activator Activated_Silane Activated Silane Species Activator->Activated_Silane Activated_Silane->Transmetalation R-Pd(II)-Vinyl R-Pd(II)-Vinyl Intermediate Transmetalation->R-Pd(II)-Vinyl Reductive_Elimination Reductive Elimination R-Pd(II)-Vinyl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Vinyl Coupled Product Reductive_Elimination->R-Vinyl

Caption: Catalytic cycle of the Hiyama-type cross-coupling reaction.

Experimental Protocol: General Procedure for Hiyama-Type Coupling

This protocol is based on conditions reported for the coupling of vinyl tris(trimethylsilyl)silanes, a close analogue of the target molecule.[4][5]

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Trimethylstannyldimethylvinylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Activator (e.g., TBAF, H₂O₂/NaOH)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv) and the palladium catalyst (0.05 equiv).

  • Add the anhydrous solvent, followed by trimethylstannyldimethylvinylsilane (1.5 equiv).

  • Add the activator solution (e.g., 1M TBAF in THF, or an aqueous solution of H₂O₂ and NaOH).

  • Heat the reaction mixture (typically 50-80 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data: Representative Examples for a Related Vinylsilane

The following data is for the Hiyama coupling of (E)-1-phenyl-2-(tris(trimethylsilyl)silyl)ethene with various halides and demonstrates the potential of this methodology.[4]

EntryHalideCatalystActivatorSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄H₂O₂/NaOH/TBAFTHF502490
24-BromoanisolePd(PPh₃)₄H₂O₂/NaOH/TBAFTHF502485
32-BromopyridinePd(PPh₃)₄H₂O₂/NaOH/TBAFTHF502475
4(E)-β-BromostyrenePd(PPh₃)₄H₂O₂/NaOH/TBAFTHF502472

Other Potential Synthetic Applications

While cross-coupling reactions are the primary application, the vinylsilane moiety of trimethylstannyldimethylvinylsilane can potentially participate in other transformations, including:

  • Hydrosilylation: The vinyl group can undergo hydrosilylation with a hydrosilane in the presence of a suitable catalyst to form a disilylethane derivative.

  • Heck Reaction: As a vinyl derivative, it could potentially act as a coupling partner in Heck reactions, although its utility in this context is less explored compared to simpler alkenes.

  • Diels-Alder Reactions: The electron-rich vinylsilane could act as a dienophile in [4+2] cycloaddition reactions with suitable dienes.

Conclusion

Trimethylstannyldimethylvinylsilane is a valuable reagent for the construction of complex molecules, offering a versatile platform for the introduction of a vinyl group through palladium-catalyzed cross-coupling reactions. The choice between a Stille or a Hiyama-type protocol allows for flexibility in reaction design, with the Hiyama approach providing a less toxic alternative. The provided protocols and data serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation into its reactivity in other classes of organic reactions may unveil even broader applications in the future.

References

Application Notes and Protocols for Reactions Involving Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving Trimethylstannyldimethylvinylsilane. The primary focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Introduction to Trimethylstannyldimethylvinylsilane in Synthesis

Trimethylstannyldimethylvinylsilane is a versatile organometallic reagent, combining the reactivity of a vinylstannane with the synthetic utility of a vinylsilane. Its primary application lies in the Stille cross-coupling reaction, where the vinylstannane moiety participates in palladium-catalyzed bond formation with a variety of organic electrophiles. The resulting vinylsilane products are valuable intermediates, amenable to further transformations such as Tamao-Fleming oxidation, Hiyama coupling, and electrophilic substitution. The stability of organostannanes to air and moisture makes them convenient reagents in a laboratory setting.[1][2]

Key Application: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][3] Trimethylstannyldimethylvinylsilane serves as an effective vinyl group donor in this reaction, leading to the stereospecific synthesis of substituted vinylsilanes.

General Reaction Scheme

The general scheme for the Stille coupling of Trimethylstannyldimethylvinylsilane with an aryl iodide is depicted below:

Stille_Reaction A Trimethylstannyldimethylvinylsilane E Arylvinylsilane A->E + Ar-I B Aryl Iodide (Ar-I) B->E C Pd(PPh3)4 C->E Pd(0) cat. D Solvent (e.g., Toluene) D->E Heat F Trimethyltin Iodide

Caption: General Stille coupling reaction of Trimethylstannyldimethylvinylsilane.

Experimental Protocol: Synthesis of (E)-(2-Phenylvinyl)dimethyl(trimethylsilyl)silane

This protocol describes a representative Stille coupling reaction between iodobenzene and Trimethylstannyldimethylvinylsilane.

Materials:

  • Iodobenzene

  • Trimethylstannyldimethylvinylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 eq), Trimethylstannyldimethylvinylsilane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the aryl halide) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure arylvinylsilane product.

Work-up and Purification:

Organotin byproducts can be challenging to remove. A common method involves washing the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin residues to form insoluble tin fluorides, which can be removed by filtration.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling of Trimethylstannyldimethylvinylsilane with various aryl halides.

Aryl Halide (Ar-X)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ (5%)Toluene1101685-95
4-IodotoluenePd(PPh₃)₄ (5%)Toluene1101880-90
1-Iodo-4-nitrobenzenePd(PPh₃)₄ (5%)Toluene1001290-98
4-BromoanisolePd(dppf)Cl₂ (5%)DMF1202470-80

Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction conditions.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I(L2) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R3Sn-Vinyl VinylPd Ar-Pd(II)-Vinyl(L2) Intermediate Transmetal->VinylPd - R3Sn-I RedElim Reductive Elimination VinylPd->RedElim RedElim->Pd0 + Ar-Vinyl

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Workflow Overview:

Experimental_Workflow start Start: Assemble Schlenk Flask add_reagents Add Reactants and Catalyst (Aryl Halide, Stannane, Pd Catalyst) start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat Reaction Mixture (e.g., 110°C) add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring monitoring->heating No completion Reaction Complete monitoring->completion workup Aqueous Work-up (e.g., KF wash) completion->workup Yes purification Purification (Column Chromatography) workup->purification product Isolated Product (Arylvinylsilane) purification->product

Caption: A typical experimental workflow for a Stille coupling reaction.

Safety Considerations

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Solvents such as toluene and DMF are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these protocols and safety guidelines, researchers can effectively utilize Trimethylstannyldimethylvinylsilane as a valuable building block in the synthesis of complex organic molecules.

References

Application Notes and Protocols: Trimethylstannyldimethylvinylsilane and Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific medicinal chemistry applications for trimethylstannyldimethylvinylsilane are not extensively documented in publicly available literature, its constituent parts—a vinylsilane and a trimethylstannyl group—point towards its potential utility as a reagent in cross-coupling reactions, a cornerstone of modern drug discovery. This document will focus on the principles and applications of closely related compounds and the key reaction in which such a reagent would participate: the Stille cross-coupling reaction. The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds, which is critical in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Organostannanes, like the trimethylstannyl portion of the target molecule, are key reagents in these reactions due to their stability to air and moisture.[1][3]

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[1] These characteristics make it particularly valuable in the synthesis of complex molecules and natural products, many of which are scaffolds for drug development.[1][2]

General Reaction Scheme:

R'-X + R''-Sn(R''')₃ → R'-R'' + X-Sn(R''')₃

Where:

  • R' : Typically an aryl, vinyl, or acyl group.

  • X : A leaving group, commonly a halide (Br, I) or a triflate (OTf).[2]

  • R'' : The organic group to be transferred from the organostannane (in the case of the topic compound, a dimethylvinylsilyl group).

  • R''' : Typically a methyl or butyl group on the tin atom.

  • Catalyst : A palladium(0) complex.

Logical Workflow for Stille Coupling in Drug Discovery

The following diagram illustrates the general workflow for utilizing a Stille coupling reaction in a drug discovery program, from the initial design of target molecules to the synthesis and evaluation of candidate compounds.

Stille_Workflow cluster_design Design & Synthesis Planning cluster_synthesis Synthesis cluster_evaluation Evaluation Target_Molecule Target Molecule Design Retrosynthesis Retrosynthetic Analysis Target_Molecule->Retrosynthesis Stille_Planning Identify Stille Disconnection Retrosynthesis->Stille_Planning Organostannane_Prep Prepare Organostannane (e.g., Trimethylstannyldimethylvinylsilane) Stille_Planning->Organostannane_Prep Coupling_Partner_Prep Prepare Coupling Partner (Aryl/Vinyl Halide) Stille_Planning->Coupling_Partner_Prep Stille_Reaction Perform Stille Coupling Organostannane_Prep->Stille_Reaction Coupling_Partner_Prep->Stille_Reaction Purification Purification & Characterization Stille_Reaction->Purification Biological_Screening Biological Screening Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Target_Molecule Iterative Redesign

Caption: Workflow for Stille Coupling in Medicinal Chemistry.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Stille_Cycle Pd0 Pd(0)L₂ PdII_intermediate R'-Pd(II)L₂(X) Pd0->PdII_intermediate R'-X RedElim Reductive Elimination OxAdd Oxidative Addition Transmetalation Transmetalation PdII_coupled R'-Pd(II)L₂(R'') PdII_intermediate->PdII_coupled R''-SnR₃ PdII_coupled->Pd0 R'-R''

Caption: The Catalytic Cycle of the Stille Reaction.

Experimental Protocols

While a specific protocol for trimethylstannyldimethylvinylsilane is not available, a general procedure for a Stille coupling reaction is provided below. This protocol is representative and may require optimization for specific substrates.

General Protocol for a Palladium-Catalyzed Stille Cross-Coupling Reaction

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • Organostannane reagent (e.g., a vinylstannane) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Solvent (e.g., Toluene, DMF, THF, Dioxane), anhydrous

  • Optional: Ligand (e.g., PPh₃, AsPh₃)

  • Optional: Additive (e.g., Cu(I) salts, CsF)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl/vinyl halide/triflate and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the organostannane reagent dropwise to the reaction mixture.

  • If using an additive or additional ligand, it can be added at this stage.

  • Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4] The formation of insoluble organotin fluorides facilitates their removal by filtration.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety Precautions: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Data Presentation: Scope of the Stille Reaction

The Stille reaction is notable for its broad scope. The following table summarizes the types of coupling partners that are commonly and successfully used in this reaction.

Coupling PartnerR Group ExamplesNotes
Organostannane (R''-SnR₃) Vinyl, Aryl, Alkynyl, Allyl, AcylThe reactivity of the organostannane is influenced by the organic group (R''). Alkynyl groups are among the most reactive.[3] A wide variety of heterocyclic compounds are also viable.[2]
Electrophile (R'-X) Aryl Halides/Triflates, Vinyl Halides/Triflates, Acyl Halides, Allylic HalidesThe reactivity of the halide is generally I > Br > Cl. Triflates are also excellent leaving groups.[2]

Conclusion

Although direct medicinal chemistry applications of trimethylstannyldimethylvinylsilane are not readily found in the literature, its structure strongly suggests its role as a building block in Stille cross-coupling reactions. This reaction is a powerful tool in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented provide a framework for the potential use of this and related organosilicon/organotin reagents in drug discovery and development programs. The stability and functional group tolerance of the Stille reaction ensure its continued importance in the efficient construction of novel molecular entities.[1]

References

Application Notes and Protocols for Green Chemistry Approaches in Organic Synthesis: Focus on Vinylstannanes and Vinylsilanes

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive literature searches for the specific compound Trimethylstannyldimethylvinylsilane did not yield any published data regarding its synthesis, reactivity, or application in green chemistry. This suggests that it is not a commonly utilized reagent in the field.

Therefore, this document provides a broader overview of green chemistry principles applied to two closely related classes of compounds: vinylstannanes (for Stille cross-coupling reactions) and vinylsilanes (as versatile synthetic intermediates). The protocols and data presented here are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for developing greener synthetic routes.

Green Approaches to Stille Cross-Coupling Reactions Using Vinylstannanes

The Stille reaction is a powerful C-C bond-forming reaction, but traditional protocols often involve toxic solvents and stoichiometric amounts of toxic organotin reagents.[1] Green chemistry aims to mitigate these issues through several strategies.[1]

Application of Green Solvents

The use of environmentally benign solvents is a cornerstone of green chemistry. While many Stille couplings are performed in solvents like DMF or NMP, research has explored greener alternatives.

Table 1: Comparison of Solvents in a Model Stille Coupling Reaction

EntrySolvent SystemCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)Reference
1ToluenePd(PPh₃)₄ (2)-1001285[2]
2PEG-400Pd(PPh₃)₄ (2)-80292[2]
3[bmim][BF₄]PdCl₂(PPh₃)₂ (2)-100488[3][4]
4Water/Ethanol (1:1)Pd/CuO NPs (2)-150 (MW)0.17>90[5]

Note: This is a representative table based on similar Stille reactions. Yields are highly substrate-dependent.

Key Insights:

  • Polyethylene glycol (PEG) and ionic liquids (ILs) can serve as effective, recyclable reaction media for Stille couplings, often with reduced reaction times.[2][3][4]

  • Water-based systems , particularly with nanoparticle catalysts, represent a highly sustainable option, though they may require higher temperatures, often facilitated by microwave irradiation.[5]

Microwave-Assisted Stille Coupling

Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with fewer byproducts.[5][6][7][8]

Table 2: Conventional vs. Microwave-Assisted Stille Coupling of a Vinylstannane

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating (THF)6624 hNo Reaction[6]
Microwave Irradiation (THF)15010 min68[6]

Note: Data from a specific example of a one-pot hydrostannylation/Stille coupling.[6]

Experimental Protocol: Microwave-Assisted Stille Coupling in a Green Solvent

This protocol is a general guideline for a microwave-assisted Stille coupling of a vinylstannane with an aryl bromide in PEG-400.

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinyltributylstannane (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • PEG-400 (3 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl bromide, vinyltributylstannane, and Pd(PPh₃)₄.

  • Add PEG-400 to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes (reaction progress can be monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a less polar solvent (e.g., ethyl acetate or hexanes). The PEG-400 and catalyst can often be recovered and reused.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sustainable Synthesis of Vinylsilanes

Vinylsilanes are valuable intermediates in organic synthesis, notably in Hiyama cross-coupling reactions, which are considered a greener alternative to Stille couplings due to the lower toxicity of organosilanes.[9][10] Sustainable synthetic routes to vinylsilanes are therefore of great interest.

Catalyst Choice for Greener Hydrosilylation

The hydrosilylation of alkynes is a common method for vinylsilane synthesis. While platinum-based catalysts are often used, exploring catalysts based on more earth-abundant and less toxic metals is a key green chemistry objective.[11] Copper-catalyzed methods are emerging as a promising alternative.[12]

Metal-Free Dehydrogenative Silylation

Recent advances have led to the development of metal-free methods for the synthesis of functionalized vinylsilanes, which is a significant step forward in sustainable chemistry.[13]

Table 3: Comparison of Catalytic Systems for Vinylsilane Synthesis

MethodCatalystReactantsKey AdvantageReference
HydrosilylationPlatinum or Rhodium ComplexesAlkyne + HydrosilaneHigh E-selectivity[11]
HydrosilylationCopper CatalystAlkene + SilaneUse of a more abundant and less toxic metal[12]
Dehydrogenative SilylationMetal-FreeEnamide + SilaneAvoids the use of metal catalysts[13]
Experimental Protocol: A Greener, Copper-Catalyzed Synthesis of a Vinylsilane

This protocol is a general guideline for the copper-catalyzed silylation of an alkene.[12]

Materials:

  • Alkene (1.0 mmol)

  • Hydrosilane (e.g., triethoxysilane) (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., a bipyridine or phenanthroline derivative) (0.055 mmol, 5.5 mol%)

  • Solvent (e.g., THF or toluene) (2 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) iodide and the ligand in the solvent.

  • Add the alkene to the catalyst mixture.

  • Slowly add the hydrosilane to the reaction mixture at room temperature.

  • Stir the reaction at the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Logical Workflow for Green Stille Coupling

Green_Stille_Coupling A Traditional Stille Coupling (e.g., Toluene, High Temp) B Identify Green Metrics (Solvent, Energy, Waste) A->B C Select Green Solvent (e.g., PEG, Ionic Liquid, Water) B->C D Optimize Reaction Conditions (e.g., Microwave, Lower Temp) B->D E Product Isolation & Catalyst Recycling C->E D->E F Greener Stille Protocol E->F

Caption: A logical workflow for developing a greener Stille coupling protocol.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X TM Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-SnBu₃ PdII_R2->Pd0 RE Reductive Elimination Product R¹-R² PdII_R2->Product

Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.

By focusing on the principles outlined in these application notes, researchers and drug development professionals can work towards designing more sustainable and environmentally responsible synthetic methodologies for the creation of valuable organic molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Trimethylstannyldimethylvinylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylstannyldimethylvinylsilane and its reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions involving Trimethylstannyldimethylvinylsilane.

Question: My desired vinylsilane product appears to be decomposing during silica gel column chromatography. How can I prevent this?

Answer:

Vinylsilanes, and particularly vinylstannanes, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or protodestannylation.[1] To mitigate this, consider the following solutions:

  • Use of Basic Alumina: For sensitive vinylstannane products, purification via column chromatography using basic alumina is a recommended alternative to silica gel. This has been shown to provide good separation without the decomposition observed on silica.[1]

  • Deactivated Silica Gel: If silica gel must be used, it can be deactivated to reduce its acidity. This can be achieved by pre-treating the silica gel with a triethylamine solution. A common practice is to use silica gel slurried with an eluent containing 2-5% triethylamine.[2]

Question: I am having difficulty removing organotin byproducts from my reaction mixture. What are the most effective methods?

Answer:

Complete removal of toxic organotin byproducts is a critical and often challenging step. Several effective methods can be employed:

  • Modified Silica Gel Chromatography:

    • Potassium Carbonate-Silica (K₂CO₃/Silica): Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective, capable of reducing organotin impurities from stoichiometric levels to approximately 15 ppm.[3]

    • Potassium Fluoride-Silica (KF/Silica): A stationary phase of 10% w/w potassium fluoride in silica gel can also be used, reducing organotin levels to around 30 ppm. However, KF is hygroscopic, which can affect the fluidity and effectiveness of the stationary phase over time.[4][5][6]

  • Aqueous Workup with Potassium Fluoride:

    • Washing the organic phase with a saturated aqueous solution of potassium fluoride (KF) can precipitate insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite.[7]

  • Removal of Tributyltin Hydride (Bu₃SnH):

    • If tributyltin hydride is a byproduct, it can be converted to a more easily removable species. One method involves stirring the crude product in chloroform with a catalytic amount of AIBN, followed by filtration through silica gel.[8]

Question: My NMR spectrum shows unreacted starting material and several unknown peaks. How can I identify the impurities?

Answer:

Identifying impurities is crucial for optimizing your reaction and purification strategy. Here’s a systematic approach:

  • Reference Spectra: Compare your spectrum to known NMR data for your starting material, Trimethylstannyldimethylvinylsilane, and common byproducts.

    • Trimethylstannyldimethylvinylsilane:

      • ¹H NMR (CDCl₃): δ ~5.7-6.2 (m, 3H, vinyl protons), ~0.1 (s, 9H, Sn(CH₃)₃), ~0.05 (s, 6H, Si(CH₃)₂) ppm.

      • ¹³C NMR (CDCl₃): δ ~140-145 (vinyl carbons), ~ -2 (Si(CH₃)₂), ~ -9 (Sn(CH₃)₃) ppm.

    • Common Organotin Byproducts:

      • Tributyltin chloride (Bu₃SnCl): ¹H NMR spectra will show characteristic signals for the butyl groups, typically in the range of 0.9-1.8 ppm.[6][7][9]

      • Hexabutyldistannoxane [(Bu₃Sn)₂O]: This is a common hydrolysis product of tributyltin halides and will also show signals for the butyl groups in the NMR spectrum.

  • NMR Impurity Tables: Utilize publicly available databases and tables of common NMR solvent and impurity shifts to identify potential contaminants from your reaction or workup solvents.[2][10]

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying products from reactions with Trimethylstannyldimethylvinylsilane?

A1: The primary challenges are the removal of highly toxic organotin byproducts and ensuring the stability of the desired vinylsilane product, which can be sensitive to acidic conditions.[1][2]

Q2: How can I quantify the amount of residual organotin impurities in my final product?

A2: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying trace amounts of organotin compounds.[11] For routine laboratory analysis, ¹H NMR spectroscopy can be used to estimate the level of tin-containing impurities if they are present in sufficient concentration.

Q3: Is Trimethylstannyldimethylvinylsilane stable to air and moisture?

A3: Organostannanes are generally stable to air and moisture.[2] However, prolonged exposure to moisture can lead to hydrolysis of the tin-carbon bond. Vinylsilanes are also relatively stable but can undergo hydrolysis under certain conditions, particularly in the presence of acid or fluoride ions.[4] It is always recommended to handle organometallic reagents under an inert atmosphere and use anhydrous solvents.

Q4: Can I use distillation to purify my vinylsilane product?

A4: Distillation can be a suitable method for purifying thermally stable, volatile liquid products. However, the thermal stability of your specific product and any impurities must be considered. High temperatures can lead to decomposition or isomerization. Vacuum distillation is often preferred to lower the required temperature.

Q5: What is the homocoupling of the organostannane, and how can I minimize it?

A5: Homocoupling is a side reaction where two molecules of the organostannane reagent couple to form a dimer (R-R). This can be a significant side reaction in Stille couplings. Minimizing this side reaction often involves careful optimization of the reaction conditions, such as the choice of palladium catalyst, ligands, and temperature.

Data Presentation

Table 1: Comparison of Methods for Removal of Organotin Impurities

Purification MethodTypical Reduction of Organotin ImpuritiesAdvantagesDisadvantages
K₂CO₃/Silica Chromatography Stoichiometric to ~15 ppm[3]Highly effective, inexpensive, stable stationary phase.Requires column chromatography.
KF/Silica Chromatography Stoichiometric to ~30 ppm[4]Effective and simple.KF is hygroscopic, which can reduce efficiency.[5][6]
Aqueous KF Wash Forms precipitate of Bu₃SnF.Simple workup procedure, avoids chromatography for byproduct removal.May not remove all organotin species; filtration of fine precipitate can be slow.[7]
Basic Alumina Chromatography N/A (for product stability)Prevents decomposition of acid-sensitive products.[1]Primarily for product stability, not specifically for tin removal.

Experimental Protocols

Protocol 1: Purification of Vinylsilane Products using Potassium Carbonate-Modified Silica Gel

  • Preparation of K₂CO₃/Silica Gel:

    • Thoroughly mix anhydrous potassium carbonate (10g) with silica gel (90g) to create a 10% w/w mixture. The mixture can be prepared by gentle grinding in a mortar and pestle or by slurrying in a suitable solvent followed by evaporation.

  • Column Packing:

    • Pack a chromatography column with the K₂CO₃/silica gel mixture using a standard slurry packing method with the desired eluent.

  • Sample Loading and Elution:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent.

    • Load the sample onto the column.

    • Elute the column with the appropriate solvent system, determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC, NMR, or GC-MS to identify the fractions containing the purified product, free of organotin impurities.

Protocol 2: Aqueous Workup with Potassium Fluoride for Organotin Removal

  • Reaction Quenching:

    • After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) in a separatory funnel. Shake vigorously for 1-2 minutes.

    • A white precipitate of tributyltin fluoride (Bu₃SnF) should form.

  • Filtration:

    • Separate the organic layer and filter it through a pad of Celite to remove the precipitated tin fluoride.

  • Further Washing and Drying:

    • Wash the filtered organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography if necessary.

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Reaction Trimethylstannyldimethylvinylsilane Reaction (e.g., Stille Coupling) Workup Aqueous Workup (e.g., Quench, Extraction) Reaction->Workup Choice Assess Product Stability and Impurity Profile Workup->Choice Alumina Basic Alumina Chromatography Choice->Alumina Product is acid-sensitive Modified_Silica K₂CO₃/Silica or KF/Silica Chromatography Choice->Modified_Silica High levels of organotin impurities KF_Wash Aqueous KF Wash & Filtration Choice->KF_Wash Initial removal of bulk tin byproducts Analysis Purity Analysis (NMR, GC-MS, ICP-MS) Alumina->Analysis Modified_Silica->Analysis KF_Wash->Modified_Silica Further Purification

Caption: Experimental workflow for the purification of products from Trimethylstannyldimethylvinylsilane reactions.

References

Technical Support Center: Vinylstannane Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylstannanes. The content is designed to address specific experimental issues in a clear question-and-answer format.

Troubleshooting Guides

Low Reaction Yield in Stille Coupling

Q1: My Stille coupling reaction with a vinylstannane is giving a low yield. What are the potential causes and how can I troubleshoot it?

A1: Low yields in Stille coupling reactions involving vinylstannanes can stem from several factors, including catalyst deactivation, inefficient transmetalation, or degradation of the vinylstannane. Here is a step-by-step guide to diagnose and resolve the issue:

  • Catalyst Activity Check: The palladium catalyst is crucial. Ensure you are using a fresh, active catalyst. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Consider using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ which is reduced in situ to the active Pd(0) species.[1]

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate and yield. Sterically hindered and electron-rich ligands generally accelerate the coupling.[2] If your current ligand is not effective, consider switching to a more appropriate one based on your specific substrates.

  • Solvent and Temperature Optimization: The reaction solvent and temperature play a critical role. While polar aprotic solvents like DMF and THF are commonly used, their effectiveness can vary.[3] Toluene is another common choice. Optimization of the reaction temperature is also key; while higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic screening of solvents and temperatures is recommended.

  • Vinylstannane Quality: Verify the purity and stability of your vinylstannane. These compounds can be susceptible to hydrolysis or protodestannylation, especially if they are not stored properly under an inert atmosphere.[4] Purity can be checked by ¹H and ¹¹⁹Sn NMR spectroscopy.

  • Additive Effects: The addition of copper(I) iodide (CuI) can accelerate the rate-limiting transmetalation step.[5] Fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can also enhance the reaction rate by forming a hypervalent tin species that is more reactive in the transmetalation step.[5]

Side Product Formation

Q2: I am observing significant amounts of homocoupled product from my vinylstannane in my Stille reaction. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille coupling.[6][7] It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6] To minimize this:

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that is reduced in situ.

  • Control Reaction Stoichiometry: Ensure the stoichiometry between the vinylstannane and the organic halide is optimized. Using a slight excess of the vinylstannane is common, but a large excess can promote homocoupling.

  • Oxygen Exclusion: Rigorously exclude oxygen from the reaction mixture. Radical processes that can lead to homocoupling are often initiated by oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

Purification Challenges

Q3: I am struggling to remove toxic tin byproducts from my reaction mixture after a Stille coupling. What are the most effective purification methods?

A3: The removal of organotin byproducts, such as tributyltin halides, is a critical and often challenging step. Several methods can be employed:

  • Aqueous Potassium Fluoride (KF) Wash: This is a widely used method. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[8] A sample procedure involves washing the organic phase with a 1M aqueous KF solution.[8]

  • Silica Gel Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin residues.[7][8]

  • Potassium Carbonate Impregnated Silica: Using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate for column chromatography has been shown to be highly effective in removing organotin impurities.

  • Slurrying and Recrystallization: For solid products, slurring the crude material in a solvent like MTBE followed by recrystallization can significantly reduce tin contamination.[5]

Frequently Asked Questions (FAQs)

Q4: How should I store my vinylstannanes to ensure their stability?

A4: Vinylstannanes should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent degradation.[4] They should be kept in well-sealed containers, preferably glass, to avoid exposure to moisture and air, which can lead to hydrolysis and oxidation.[4] Avoid contact with strong acids and bases.[4]

Q5: Can I use vinyl chlorides as coupling partners in Stille reactions with vinylstannanes?

A5: Vinyl chlorides are generally not reactive enough to undergo oxidative addition to the Pd(0) catalyst under standard Stille conditions.[1] Vinyl iodides and bromides are the preferred coupling partners due to their higher reactivity.[1]

Q6: My vinylstannane appears to be decomposing on silica gel during purification. What should I do?

A6: Decomposition on silica gel is a known issue for some vinylstannanes. Using basic alumina for chromatography instead of silica gel can prevent this decomposition.[7] Alternatively, minimizing the contact time with silica gel by using flash chromatography with a less polar eluent system can also be beneficial.

Quantitative Data Summary

The following table summarizes the impact of various additives on the relative rate of a Stille coupling reaction. This data is illustrative and the optimal conditions will depend on the specific substrates used.

Additive (equiv.)Relative RateYield (%)Reference
LiCl (3)1>95[5]
Bu₄NF·H₂O (1.3)387[5]

Experimental Protocols

Protocol for Removal of Tributyltin Byproducts using Aqueous KF
  • Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) may form.

  • Filtration: If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite®.

  • Separation and Further Washes: Separate the organic layer. Wash the organic layer two more times with the 1M KF solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of tin byproducts.

Visualizations

Stille_Coupling_Troubleshooting start Low Yield in Stille Coupling catalyst Check Catalyst Activity (Use fresh catalyst or precatalyst) start->catalyst ligand Optimize Ligand (Try electron-rich, bulky ligands) catalyst->ligand If catalyst is active conditions Optimize Reaction Conditions (Screen solvents and temperature) ligand->conditions If ligand is appropriate stannane Verify Vinylstannane Quality (Check purity by NMR) conditions->stannane If conditions are optimized additives Consider Additives (CuI, CsF, TBAF) stannane->additives If stannane is pure success Improved Yield additives->success If additives are effective

Caption: Troubleshooting workflow for low yield in Stille coupling reactions.

Tin_Removal_Workflow start Crude Reaction Mixture (Contains Tin Byproducts) kf_wash Aqueous KF Wash start->kf_wash Method 1 silica_tea Silica Gel Chromatography (with Triethylamine) start->silica_tea Method 2 k2co3_silica K2CO3/Silica Chromatography start->k2co3_silica Method 3 recrystallization Slurry and Recrystallization (for solid products) start->recrystallization Method 4 filtration Filtration (if precipitate forms) kf_wash->filtration product Purified Product filtration->product silica_tea->product k2co3_silica->product recrystallization->product

Caption: Decision tree for the purification of products from tin byproducts.

References

Technical Support Center: Purification of Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing tin byproducts from the synthesis of Trimethylstannyldimethylvinylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the common tin byproducts in the synthesis of Trimethylstannyldimethylvinylsilane?

A1: The synthesis of Trimethylstannyldimethylvinylsilane typically involves the reaction of an organotin nucleophile, such as trimethyltinlithium, with dimethylvinylchlorosilane. The primary tin-containing byproducts are unreacted trimethyltin reagents and their quenched forms, such as trimethyltin chloride ((CH₃)₃SnCl) or trimethyltin hydroxide ((CH₃)₃SnOH). Homocoupling of the organostannane can also occur, leading to hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃) as a potential byproduct.[1]

Q2: Why is it crucial to remove these tin byproducts?

A2: Organotin compounds are known to be toxic and can interfere with subsequent reactions or biological assays.[2] For applications in drug development and materials science, achieving high purity of the final product is essential. Residual tin can poison catalysts, alter the properties of polymers, and exhibit cytotoxicity in biological systems. Therefore, purification to parts-per-million (ppm) levels is often necessary.[2]

Q3: Are there any safety precautions I should take when handling organotin compounds?

A3: Yes, organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.

Q4: Will the purification methods affect the stability of the vinylsilane group in my product?

A4: Vinylsilanes are generally stable compounds and are compatible with standard purification techniques like chromatography and aqueous workups.[3] The methods described in this guide are selected to be mild and are unlikely to affect the integrity of the carbon-silicon bond or the vinyl group. However, prolonged exposure to strong acids or bases should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Trimethylstannyldimethylvinylsilane.

Problem Possible Cause Troubleshooting Steps
Tin byproducts are still present in the NMR spectrum after purification. Incomplete reaction of the quenching agent.- Ensure an excess of the quenching agent (e.g., aqueous KF solution) is used.- Increase the stirring time after adding the quenching agent to ensure complete precipitation of the tin fluoride.[2][4]
Inefficient removal of the tin precipitate.- Use a fine filter (e.g., Celite®) to ensure all the solid tin fluoride is removed.[4]
Co-elution of the product and tin byproducts during chromatography.- Modify the eluent system for flash chromatography. Adding a small percentage of triethylamine (~2-5%) to the eluent can help in retaining the tin byproducts on the silica gel.[4]
Low recovery of the final product. Product loss during aqueous workup.- Minimize the number of aqueous washes.- Ensure the organic phase is thoroughly separated from the aqueous phase. Back-extract the aqueous layer with a fresh portion of the organic solvent.
Adsorption of the product onto the solid support.- If using solid-supported scavengers (e.g., KF on Celite), ensure the product is thoroughly eluted with an appropriate solvent.
Formation of an emulsion during aqueous workup. High concentration of salts or byproducts.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite®.

Experimental Protocols

Below are detailed methodologies for the most effective methods to remove tin byproducts from the Trimethylstannyldimethylvinylsilane reaction mixture.

Protocol 1: Potassium Fluoride (KF) Precipitation

This is a widely used and effective method for removing organotin halides.

  • Quenching: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for 1-2 minutes. A white precipitate of trimethyltin fluoride ((CH₃)₃SnF) should form.[4][5]

  • Filtration: Separate the organic layer and filter it through a pad of Celite® to remove the solid tin fluoride.

  • Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, further purify the product by flash column chromatography.

Protocol 2: Flash Column Chromatography with Triethylamine

This method is particularly useful when tin byproducts are less polar.

  • Preparation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent system (e.g., hexane/ethyl acetate). Add 2-5% triethylamine to the eluent mixture.[4]

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed material onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent system. The Trimethylstannyldimethylvinylsilane should elute, while the tin byproducts are retained on the column.

  • Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

Protocol 3: Solid-Supported Scavenging

This method avoids aqueous workup and is suitable for small-scale reactions.

  • Preparation of Scavenger: Prepare a solid scavenger by mixing potassium carbonate (K₂CO₃) with silica gel (10% w/w).[2]

  • Scavenging: Add the K₂CO₃/silica gel mixture to the crude reaction mixture and stir for at least one hour.

  • Filtration: Filter the mixture and wash the solid scavenger with a suitable organic solvent.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product. This method can reduce organotin impurities to ppm levels.[2]

Data Presentation

Purification Method Typical Efficiency Advantages Disadvantages
Potassium Fluoride (KF) Precipitation >95% removal of tin halidesSimple, cost-effective, and widely applicable.[4][5]May require subsequent filtration and chromatography.
Flash Chromatography with Triethylamine >98% removalHigh purity can be achieved in a single step.[4]Requires careful selection of the eluent system.
Solid-Supported Scavenging (K₂CO₃/Silica) Can reduce tin to <15 ppm[2]Avoids aqueous workup; high efficiency.[2]May require longer reaction times; scavenger needs to be prepared.

Visualizations

experimental_workflow cluster_kf KF Precipitation Workflow kf_start Crude Reaction Mixture kf_dilute Dilute with Organic Solvent kf_start->kf_dilute kf_wash Wash with aq. KF Solution kf_dilute->kf_wash kf_precipitate Formation of (CH3)3SnF Precipitate kf_wash->kf_precipitate kf_filter Filter through Celite® kf_precipitate->kf_filter kf_wash_brine Wash with Brine kf_filter->kf_wash_brine kf_dry Dry over Na2SO4 kf_wash_brine->kf_dry kf_concentrate Concentrate kf_dry->kf_concentrate kf_end Purified Product kf_concentrate->kf_end

Caption: Workflow for the removal of tin byproducts using potassium fluoride precipitation.

chromatography_workflow cluster_chrom Flash Chromatography Workflow chrom_start Crude Reaction Mixture chrom_concentrate Concentrate chrom_start->chrom_concentrate chrom_adsorb Adsorb on Silica chrom_concentrate->chrom_adsorb chrom_load Load on Column (Silica + 2-5% Et3N) chrom_adsorb->chrom_load chrom_elute Elute with Et3N-containing Solvent chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC/GC-MS) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_end Purified Product chrom_combine->chrom_end

Caption: Workflow for purification by flash chromatography with a triethylamine-modified eluent.

References

Technical Support Center: Troubleshooting Failed Vinylation with Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinylation reactions using trimethylstannyldimethylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Stille coupling reactions with this specific reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of trimethylstannyldimethylvinylsilane in synthesis?

Trimethylstannyldimethylvinylsilane is a specialized organotin reagent used in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, to introduce a dimethylvinylsilyl group onto an organic substrate.[1][2] This vinylsilane moiety can be a valuable synthetic intermediate for further transformations.

Q2: What are the most common reasons for a failed or low-yielding vinylation reaction with this reagent?

The most common issues leading to poor results include:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Improper handling or low-quality catalyst can lead to deactivation.

  • Poor Quality Reagents: The trimethylstannyldimethylvinylsilane reagent, the organic halide, or the solvent may contain impurities that interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, ligand, or stoichiometry can significantly impact the reaction yield.

  • Side Reactions: The most prevalent side reaction is the homocoupling of the organostannane reagent.[1]

Q3: How can I minimize the formation of homocoupling byproducts?

Homocoupling of the trimethylstannyldimethylvinylsilane can be a significant issue.[1] To minimize this side reaction, consider the following:

  • Use of Additives: The addition of copper(I) iodide (CuI) can often suppress homocoupling and accelerate the desired cross-coupling reaction.[3]

  • Control of Stoichiometry: Using a slight excess of the organic halide relative to the organostannane can favor the cross-coupling pathway.

  • Choice of Catalyst and Ligand: Some palladium catalysts and ligands are less prone to promoting homocoupling. Experimenting with different systems can be beneficial.

Q4: Are there any specific safety precautions I should take when working with trimethylstannyldimethylvinylsilane?

Yes, organotin compounds are known to be toxic and should be handled with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your vinylation experiment.

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Very Low Conversion 1. Inactive Palladium Catalyst- Use a fresh batch of palladium catalyst. - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). - Consider using a pre-catalyst that is more air-stable.
2. Poor Quality Organostannane Reagent- Purify the trimethylstannyldimethylvinylsilane by distillation or chromatography if its purity is questionable. - Store the reagent under an inert atmosphere and away from light and heat.
3. Insufficient Reaction Temperature- Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and decomposition.
4. Inappropriate Solvent or Ligand- Screen different solvents (e.g., THF, DMF, Toluene). - Try different phosphine ligands (e.g., PPh₃, AsPh₃, or more specialized ligands).
Low Yield of Desired Product 1. Competing Homocoupling Reaction- Add a catalytic amount of CuI (typically 5-10 mol%). - Use a slight excess (1.1-1.2 equivalents) of the organic halide.
2. Incomplete Reaction- Increase the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
3. Product Decomposition- If the product is sensitive, try running the reaction at a lower temperature for a longer duration.
Formation of Multiple Unidentified Byproducts 1. Side Reactions of Functional Groups- Ensure that any sensitive functional groups on your substrate are appropriately protected.
2. Decomposition of Reagents or Catalyst- Run the reaction at a lower temperature. - Ensure all reagents and solvents are of high purity and free of peroxides.
Difficulty in Purifying the Product from Tin Byproducts 1. Residual Tin Compounds in the Crude Mixture- After the reaction, quench with an aqueous solution of KF. This will precipitate the tin byproducts as insoluble tin fluorides, which can be removed by filtration. - During column chromatography, use a solvent system containing a small amount of triethylamine (1-2%) to help elute the product while retaining the tin residues on the silica gel.

Experimental Protocols

General Protocol for Vinylation of an Aryl Iodide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • Trimethylstannyldimethylvinylsilane (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

  • Anhydrous CuI (optional, 0.1 mmol, 10 mol%)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI (if used).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the trimethylstannyldimethylvinylsilane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following tables summarize typical reaction conditions and yields for the Stille coupling of vinylstannanes with aryl halides. While specific data for trimethylstannyldimethylvinylsilane is limited in readily available literature, these tables provide a general guideline based on similar vinylstannane reagents.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

CatalystLigandSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃THF6570-90
Pd₂(dba)₃AsPh₃DMF8075-95
PdCl₂(PPh₃)₂PPh₃Toluene10060-85
Pd(OAc)₂P(o-tol)₃DMF9070-88

Table 2: Influence of Solvent and Temperature on Reaction Outcome

SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
THF6512-2470-90
DMF808-1675-95
Toluene1006-1260-85
Dioxane9012-2465-85

Visualizations

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)-X_L2 R1-Pd(II)-X_L2 Oxidative_Addition->R1-Pd(II)-X_L2 Oxidative Addition Transmetalation R1-Pd(II)-X_L2->Transmetalation R2-SnR3 R2-SnR3 R2-SnR3->Transmetalation R1-Pd(II)-R2_L2 R1-Pd(II)-R2_L2 Transmetalation->R1-Pd(II)-R2_L2 Transmetalation X-SnR3 X-SnR3 Transmetalation->X-SnR3 Reductive_Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Pd Catalyst, Ligand, (CuI) Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Stannane Add Trimethylstannyldimethylvinylsilane Solvent->Stannane Heat Heat to Desired Temperature Stannane->Heat Monitor Monitor by TLC/GC/LC-MS Heat->Monitor Quench Cool and Quench with aq. KF Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the vinylation reaction.

Troubleshooting Logic

Troubleshooting Start Reaction Failed or Low Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Use Fresh Catalyst Use Fresh Catalyst Check_Catalyst->Use Fresh Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Purify Reagents Purify Reagents Check_Reagents->Purify Reagents No Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Add_CuI Add CuI Homocoupling->Add_CuI Yes Optimize_Solvent Optimize Solvent/Ligand Optimize_Temp->Optimize_Solvent Successful_Reaction Successful Reaction Optimize_Solvent->Successful_Reaction Adjust_Stoich Adjust Stoichiometry Add_CuI->Adjust_Stoich Adjust_Stoich->Successful_Reaction

Caption: Decision tree for troubleshooting failed vinylation reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during cross-coupling reactions involving trimethylstannyldimethylvinylsilane. The following information is designed to help you identify the root cause of catalyst deactivation and provide actionable solutions to restore catalytic activity.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with trimethylstannyldimethylvinylsilane is sluggish or has stalled. What are the potential causes related to the catalyst?

A1: Several factors can lead to catalyst deactivation in Stille coupling reactions. The most common causes include:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often visible as a black precipitate in the reaction mixture.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways, which can destabilize the catalytic complex.

  • Tin Byproduct Interference: Tributyltin halides and other tin-containing byproducts generated during the reaction can sometimes poison the palladium catalyst.[1]

  • Homocoupling of the Organostannane: A common side reaction is the homocoupling of the trimethylstannyldimethylvinylsilane, which consumes the reagent and can lead to the formation of species that inhibit the catalyst.

Q2: I am observing low yields in my Hiyama coupling using trimethylstannyldimethylvinylsilane. Could this be a catalyst issue?

A2: Yes, catalyst deactivation is a common reason for low yields in Hiyama couplings. Key factors include:

  • Incomplete Activation of the Silane: Hiyama couplings often require an activator, such as a fluoride source or a base, to generate a more reactive pentacoordinate silicon species.[2][3][4] Insufficient or degraded activator can lead to a slow or stalled reaction, which may be mistaken for catalyst deactivation.

  • Moisture and Air Sensitivity: While organosilanes are generally stable, the catalytic cycle, particularly the activation step, can be sensitive to moisture and air. This can lead to the formation of siloxanes and the deactivation of the catalyst.

  • Side Reactions of the Vinylsilane: The vinylsilane moiety can undergo side reactions, such as polymerization or hydrosilylation, which can consume the starting material and potentially poison the catalyst.

Q3: Can impurities in my trimethylstannyldimethylvinylsilane reagent affect the catalyst?

A3: Absolutely. Impurities are a significant source of catalyst poisons. Common culprits include:

  • Sulfur Compounds: Sulfur-containing impurities, even at trace levels, can irreversibly poison palladium catalysts.[5]

  • Residual Halides: If the synthesis of the organostannane or organosilane involved halide reagents, residual halides can interfere with the catalytic cycle.

  • Organic Peroxides: Peroxides formed from solvent impurities can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

Troubleshooting Guides

Issue 1: Rapid Catalyst Deactivation (Visible Palladium Black)
Symptom Potential Cause Troubleshooting Steps
Reaction mixture turns black shortly after initiation. Sluggish or no product formation.Catalyst Agglomeration: High reaction temperature, improper ligand-to-metal ratio, or solvent effects leading to the formation of palladium black.1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Optimize Ligand Concentration: Increase the ligand-to-palladium ratio to better stabilize the catalytic species. 3. Solvent Screening: Test different solvents to improve the solubility and stability of the catalyst complex. 4. Use a Pre-formed Catalyst: Employ a well-defined palladium pre-catalyst to ensure a consistent active species.
Issue 2: Gradual Decrease in Reaction Rate
Symptom Potential Cause Troubleshooting Steps
The reaction starts well but slows down significantly over time.Fouling by Byproducts: Accumulation of tin or silicon byproducts on the catalyst surface, blocking active sites.[6] Ligand Degradation: Slow oxidation or decomposition of the phosphine ligand.1. Remove Byproducts: If feasible, perform an aqueous workup with a fluoride solution (e.g., KF) to remove tin byproducts during the reaction (use with caution and check for compatibility with your substrate). 2. Use Robust Ligands: Employ more sterically hindered and electron-rich phosphine ligands that are more resistant to degradation. 3. Degas Solvents Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen.
Issue 3: Inconsistent Reaction Performance
Symptom Potential Cause Troubleshooting Steps
Reaction works well on some occasions but fails on others under seemingly identical conditions.Trace Impurities: Poisoning by trace impurities in reagents or solvents (e.g., sulfur, water, peroxides).[5]1. Purify Reagents: Purify the trimethylstannyldimethylvinylsilane and other reaction components. 2. Use High-Purity Solvents: Use freshly distilled or high-purity anhydrous solvents. 3. Perform a Blank Run: Run the reaction without the substrate to check for background reactivity or catalyst decomposition.

Experimental Protocols

Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Deactivation
  • Setup: In a glovebox, prepare two identical small-scale reactions in parallel.

  • Reaction A (Control): Add the substrate, trimethylstannyldimethylvinylsilane, palladium catalyst, ligand, and degassed solvent.

  • Reaction B (Spiking): To the second reaction, add a small amount of a suspected inhibitor (e.g., a tiny crystal of sulfur, a drop of water, or a known byproduct).

  • Monitoring: Monitor both reactions by TLC or GC-MS at regular intervals.

  • Analysis: A significant decrease in the reaction rate of Reaction B compared to Reaction A suggests poisoning by the added substance.

Protocol 2: Catalyst Regeneration by Oxidation (for Pd/C)

This protocol is adapted from methods for regenerating Pd/C catalysts and may be effective for removing organic foulants.

  • Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture and wash thoroughly with an organic solvent (e.g., acetone, ethyl acetate) to remove adsorbed organic species.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow stream of air or a mixture of air and an inert gas (e.g., 5% O₂ in N₂). The temperature should be carefully controlled, typically between 200-300 °C, to burn off organic residues without sintering the palladium particles.[7]

  • Reduction: After the oxidation step, cool the catalyst under an inert atmosphere. The catalyst will be in an oxidized state (PdO) and needs to be re-activated by reduction. This can be achieved by heating under a flow of hydrogen gas or by chemical reduction with a suitable reducing agent prior to its next use.

Caution: The oxidation process can be exothermic. Proceed with small quantities and careful temperature monitoring.

Visualizations

Catalyst_Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black High Temp. Low [L] Poisoning Catalyst Poisoning (e.g., Sulfur, Sn-byproducts) Active_Catalyst->Poisoning Impurities Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-SnMe3 or R-SiMe2(vinyl) Ligand_Oxidation Oxidized Ligand Oxidative_Addition->Ligand_Oxidation O2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Visual Inspection: Palladium Black? Start->Check_Catalyst Check_Reagents Reagent Purity Check: - Purify Silane/Stannane - Use Anhydrous Solvents Check_Catalyst->Check_Reagents No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Increase Ligand Ratio - Change Solvent Check_Catalyst->Optimize_Conditions Yes Check_Reagents->Optimize_Conditions Regenerate_Catalyst Consider Catalyst Regeneration (e.g., for Pd/C) Optimize_Conditions->Regenerate_Catalyst Consult_Literature Consult Literature for Specific Substrate Issues Regenerate_Catalyst->Consult_Literature

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Scaling Up Reactions with Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylstannyldimethylvinylsilane, particularly in the context of scaling up Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling larger quantities of Trimethylstannyldimethylvinylsilane?

A1: Trimethylstannyldimethylvinylsilane is an organotin compound and should be handled with extreme caution due to its high toxicity.[1] Key safety concerns during scale-up include:

  • High Toxicity: Organotin compounds are toxic by ingestion, inhalation, and skin contact, potentially affecting the central nervous system.[1] The toxicity is generally highest for compounds with three or four alkyl groups on the tin atom.[1]

  • Increased Handling Risks: Larger quantities increase the risk of exposure through spills or aerosols. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Waste Disposal: Stoichiometric tin byproducts are toxic and require specialized waste disposal procedures.

Q2: My Stille coupling reaction with Trimethylstannyldimethylvinylsilane is sluggish. How can I improve the reaction rate?

A2: Several factors can be adjusted to improve a sluggish Stille reaction:

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Sterically hindered, electron-rich ligands can accelerate the coupling.

  • Additives: The addition of co-catalytic copper(I) iodide (CuI) can enhance reaction rates significantly. Lithium chloride (LiCl) can also accelerate the reaction, particularly when using triflate electrophiles, by facilitating the dissociation of the halide from the palladium center.

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The choice of solvent can impact the solubility of reagents and the reaction rate.

  • Temperature: Gently increasing the reaction temperature can improve the rate, but this must be balanced against potential side reactions and catalyst decomposition.

Q3: I'm observing significant amounts of homocoupled stannane byproduct (a dimer of Trimethylstannyldimethylvinylsilane). What causes this and how can I minimize it?

A3: Homocoupling is a common side reaction in Stille couplings. It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst. To minimize homocoupling:

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.

  • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.

  • Slow Addition: In some cases, slow addition of the Trimethylstannyldimethylvinylsilane to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

Q4: What are the best practices for removing toxic tin byproducts during workup, especially on a larger scale?

A4: Efficient removal of tin byproducts is critical, particularly in pharmaceutical development. Common methods include:

  • Aqueous Potassium Fluoride (KF) Wash: Reacting the crude product mixture with an aqueous solution of KF precipitates the tin byproducts as insoluble and easily filterable organotin fluorides.

  • Chromatography: Flash chromatography on silica gel can be effective. Using an eluent containing a small amount of triethylamine (e.g., 2-5%) can help in the removal of tin residues.

  • Extraction: Partitioning the product between a nonpolar solvent (like hexane) and a polar solvent (like acetonitrile) can sometimes effectively separate the desired product from the tin byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed.Ensure all solvents and reagents are thoroughly deoxygenated. Use fresh, high-quality catalyst and ligands. Consider preparing the active Pd(0) catalyst in situ.
Poor Transmetalation: The transfer of the vinyl group from tin to palladium is the rate-determining step and may be slow.Add LiCl or CuI to accelerate transmetalation. Ensure the chosen ligand is appropriate for the substrate.
Protodestannylation: Trace acid can lead to the cleavage of the tin-carbon bond, destroying the organostannane.Use anhydrous, non-acidic solvents and reagents. Consider adding a non-nucleophilic base like proton sponge if necessary.
Protodesilylation: Although generally stable, the vinylsilane moiety can be cleaved under certain conditions, especially in the presence of fluoride ions and a proton source.If using fluoride additives for tin removal, ensure the workup is performed under non-acidic conditions.
Incomplete Reaction Insufficient Catalyst Loading: On a larger scale, catalyst turnover may be lower.Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and slow reaction rates.Ensure adequate agitation for the reactor volume. Consider the use of baffles to improve mixing.
Formation of Impurities Homocoupling of Stannane: See FAQ Q3.Optimize catalyst, temperature, and addition rates.
Decomposition of Starting Materials or Product: Higher temperatures on scale-up can lead to degradation.Perform a thermal stability study of your starting materials and product. Ensure accurate temperature control.
Difficulty in Purification Residual Tin Compounds: Tin byproducts are often difficult to remove completely.See FAQ Q4 for detailed purification strategies. Multiple methods may be necessary (e.g., KF wash followed by chromatography).
Product Co-elution with Byproducts: The polarity of the desired product may be similar to that of the byproducts.Explore different chromatographic conditions (e.g., different solvent systems, use of basic alumina instead of silica).

Experimental Protocols

Representative Lab-Scale Stille Coupling Protocol

This protocol describes a generic Stille coupling of an aryl iodide with a vinylstannane, which can be adapted for Trimethylstannyldimethylvinylsilane.

Materials:

  • Aryl iodide (1.0 eq)

  • Trimethylstannyldimethylvinylsilane (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Tri(2-furyl)phosphine (TFP) (0.08 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous, deoxygenated DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd₂(dba)₃, TFP, and CuI.

  • Add anhydrous, deoxygenated DMF via syringe.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the Trimethylstannyldimethylvinylsilane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of KF three times. A precipitate of organotin fluoride may form and can be removed by filtration through celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scale-Up Considerations
Parameter Lab Scale (e.g., 1 mmol) Pilot Scale (e.g., 1 mol) Key Considerations for Scale-Up
Reaction Vessel 50 mL Round-bottom flask5 L Jacketed glass reactorEnsure adequate heating/cooling capacity of the reactor jacket.
Stirring Magnetic stirrerOverhead mechanical stirrerMechanical stirring is necessary for efficient mixing in larger volumes. Ensure the stirrer speed is optimized to provide good mixing without causing splashing.
Temperature Control Oil bathCirculating fluid in reactor jacketMonitor the internal reaction temperature closely. Exothermic events are more difficult to control on a larger scale.
Reagent Addition SyringeAddition funnel or pumpFor exothermic reactions, controlled addition of one of the reagents may be necessary to manage the heat evolution.
Work-up Separatory funnelReactor-based extraction and filtrationHandling large volumes of solvents requires appropriate equipment. Filtration of large quantities of solids (like tin fluorides) may require a filter press.
Yield Typically 80-95%May be slightly lower (75-90%)Minor decreases in yield can be expected on scale-up due to factors like less efficient mixing or longer reaction times.
Purity HighMay require additional purification stepsImpurity profiles can change on scale-up. More rigorous purification may be needed to meet specifications.

Visualizations

Experimental Workflow for Scale-Up

G Experimental Workflow for Scale-Up of Stille Coupling cluster_0 Lab Scale (Optimization) cluster_1 Pilot Scale (Implementation) cluster_2 Manufacturing A Reaction Condition Screening B Analytical Method Development A->B C Impurity Identification B->C D Safety Assessment (HazOp) C->D Technology Transfer E Equipment Selection & Setup D->E F Controlled Reagent Addition E->F G In-Process Controls (IPCs) F->G H Large-Scale Workup & Purification G->H I Process Validation H->I Process Robustness Data J Commercial Production I->J

Caption: Workflow for scaling up a Stille coupling reaction.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Stille Coupling A Low Yield Observed B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B C Starting Material Remaining? B->C D Side Products Observed? B->D E Catalyst Deactivation? C->E No F Increase Reaction Time/Temp C->F Yes H Homocoupling? D->H Yes I Protodestannylation? D->I Yes G Check Reagent Quality & Inertness of System E->G No L Use Fresh Catalyst/Degas Solvents E->L Yes J Adjust Ligand/Catalyst Loading H->J Yes K Use Anhydrous/Basic Conditions I->K Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Trimethylstannyldimethylvinylsilane Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethylstannyldimethylvinylsilane in Stille cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Question: I am not getting any, or very little, of my desired coupled product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Stille coupling reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Troubleshooting Workflow:

G start Low/No Yield catalyst 1. Catalyst Inactive? start->catalyst ligand 2. Ligand Choice Suboptimal? catalyst->ligand No catalyst_sol Use fresh Pd catalyst Ensure Pd(0) is generated in situ if using Pd(II) source catalyst->catalyst_sol Yes conditions 3. Reaction Conditions Not Optimized? ligand->conditions No ligand_sol Screen different phosphine ligands (see Table 1) Increase ligand:metal ratio ligand->ligand_sol Yes reagents 4. Reagent Quality/Stoichiometry Issue? conditions->reagents No conditions_sol Increase temperature Increase reaction time Change solvent conditions->conditions_sol Yes reagents_sol Use fresh, pure reagents Verify stoichiometry Check for homocoupling side product reagents->reagents_sol Yes success Successful Coupling catalyst_sol->success ligand_sol->success conditions_sol->success reagents_sol->success

Caption: Troubleshooting workflow for low or no product yield.

Detailed Checklist:

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium source, whether Pd(0) or a Pd(II) precatalyst, is fresh and active. Older catalysts can be less effective. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][2]

    • Catalyst Loading: While typically low, catalyst loading may need to be optimized. Try increasing the mol% of the palladium catalyst.

  • Ligand Selection:

    • Ligand Type: The choice of phosphine ligand is critical. For sterically demanding substrates like trimethylstannyldimethylvinylsilane, bulky and electron-rich phosphine ligands are often required to promote the reaction.[2][3] Refer to the table below for a list of commonly used ligands.

    • Ligand:Metal Ratio: The ratio of ligand to palladium can influence the catalytic activity. A 2:1 or 4:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands.

  • Reaction Conditions:

    • Temperature: Stille couplings can be sensitive to temperature. If you are running the reaction at room temperature, consider gently heating it. If you are already heating, a moderate increase in temperature might be necessary.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Anhydrous, degassed solvents such as THF, dioxane, or toluene are commonly used.

    • Reaction Time: The reaction may be sluggish. Monitor the reaction progress over a longer period.

  • Reagent Integrity and Stoichiometry:

    • Reagent Purity: Ensure that your trimethylstannyldimethylvinylsilane and your organic halide are pure. Impurities can poison the catalyst.

    • Stoichiometry: A slight excess of the organostannane reagent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

    • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.

Formation of Side Products

Question: I am observing significant formation of side products, primarily the homocoupling of my organostannane. How can I minimize this?

Answer: Homocoupling of the organostannane is a common side reaction in Stille couplings.[4] It can be minimized by carefully selecting the reaction conditions and ligands.

Mitigation Strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the rate-determining transmetalation step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

  • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes minimize homocoupling that might be promoted by certain Pd(II) precatalysts.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) has been shown to accelerate the cross-coupling reaction, which can outcompete the homocoupling side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: Which phosphine ligands are generally recommended for the coupling of trimethylstannyldimethylvinylsilane?

A1: While specific optimization is always recommended, bulky and electron-rich phosphine ligands have shown great success in a wide range of Stille couplings and are a good starting point for this specific substrate. The steric bulk of these ligands can facilitate the reductive elimination step, which is often crucial for product formation.

Table 1: Common Phosphine Ligands for Stille Coupling

Ligand NameAbbreviationKey Characteristics
TriphenylphosphinePPh₃Standard, widely used ligand.
Tri(tert-butyl)phosphineP(t-Bu)₃Very bulky and electron-rich, often effective for challenging couplings.[3]
TricyclohexylphosphinePCy₃Bulky and electron-rich.
XPhosXPhosA bulky biaryl phosphine ligand known to be effective in various cross-coupling reactions.
SPhosSPhosAnother bulky biaryl phosphine ligand.

Q2: Can the silicon group in trimethylstannyldimethylvinylsilane interfere with the reaction?

A2: While there is no direct evidence in the searched literature of the dimethylvinylsilyl group interfering by coordinating to the palladium center, its steric bulk is a significant consideration. This steric hindrance can slow down the transmetalation step. The use of highly active catalysts with bulky, electron-donating ligands is a common strategy to overcome the steric hindrance of substrates.

Q3: What is the role of a copper(I) co-catalyst, and should I use it?

A3: Copper(I) salts, such as CuI, can act as co-catalysts in Stille reactions. They are believed to facilitate the transmetalation step by acting as a scavenger for dissociated phosphine ligands, which can inhibit the reaction.[1] The use of a copper(I) co-catalyst is a viable strategy to try if you are experiencing low yields, especially with less reactive organic halides.

Experimental Protocols

The following are general experimental protocols that can be adapted for the Stille coupling of trimethylstannyldimethylvinylsilane. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Stille Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-formed complex).

  • Reagent Addition: Add the aryl halide (1.0 eq), trimethylstannyldimethylvinylsilane (1.1-1.2 eq), and any additives such as CuI (10-20 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Stille reaction is a fundamental concept for understanding and troubleshooting the reaction.

Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-SnMe₃(SiMe₂Vinyl) Product R¹-R² PdII_R1R2->Product reductive_elimination Reductive Elimination transmetalation Transmetalation oxidative_addition Oxidative Addition p1->oxidative_addition p2->transmetalation p3->reductive_elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Technical Support Center: Managing Exothermic Reactions with Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving Trimethylstannyldimethylvinylsilane. The information is designed to assist researchers in conducting experiments safely and effectively by providing troubleshooting advice, frequently asked questions, and key experimental protocols.

Troubleshooting Guide: Exothermic Reaction Control

This guide addresses specific issues that may arise during reactions with Trimethylstannyldimethylvinylsilane, focusing on the prevention and management of exothermic events.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase - Incorrect Reagent Addition: Too rapid addition of a reactive reagent. - Inadequate Cooling: Cooling bath temperature is too high, or the reaction vessel has poor heat transfer. - High Reactant Concentration: Initial concentrations of reactants are too high, leading to a rapid reaction rate. - Scale-up Issues: Direct scaling of a laboratory procedure without proper calorimetric evaluation.- Immediate Action: If safe to do so, immediately cease reagent addition and enhance cooling (e.g., add dry ice to the cooling bath). - Control Addition Rate: Utilize a syringe pump for controlled, slow addition of the limiting reagent. - Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a large surface area-to-volume ratio. Consider a larger or colder cooling bath. - Dilution: Perform the reaction at a lower concentration. - Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1]
Delayed Exotherm (Induction Period) - Slow Initiation: The reaction may have an induction period before accelerating rapidly. - Catalyst Activation: The catalyst may require an activation period.- Monitor Closely: Do not assume the reaction is not proceeding if there is no initial temperature change. Continue to monitor the reaction temperature closely. - Controlled Heating: If heating is required for initiation, apply it gradually and be prepared to switch to active cooling once the exotherm begins.
Localized Hotspots - Poor Mixing: Inefficient stirring can lead to localized areas of high reactant concentration and temperature.- Optimize Stirring: Use an appropriate stirrer (e.g., mechanical stirrer for viscous reactions) and ensure the stir rate is sufficient to maintain a homogeneous mixture.
Reaction Does Not Initiate - Impure Reagents: Impurities in starting materials or solvents can inhibit the reaction. - Inactive Catalyst: The catalyst may be old or deactivated.- Purify Reagents: Ensure all reagents and solvents are pure and dry. - Use Fresh Catalyst: Use a fresh batch of catalyst.
Pressure Buildup in a Sealed System - Gas Evolution: The reaction may produce gaseous byproducts. - Solvent Boiling: The exotherm may be causing the solvent to boil.- Venting: Do not run potentially exothermic reactions in a sealed vessel. Use a reflux condenser to contain solvent vapors and a bubbler to vent excess pressure. - Solvent Choice: Select a solvent with a higher boiling point if the reaction temperature is expected to be high.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Trimethylstannyldimethylvinylsilane?

A1: Trimethylstannyldimethylvinylsilane is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. Organotin compounds, in general, can be hazardous, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Q2: How should I properly quench a reaction involving Trimethylstannyldimethylvinylsilane?

A2: Reactions can be quenched by slowly adding a suitable quenching agent, such as saturated aqueous ammonium chloride solution. The quenching should be done at a low temperature (e.g., 0 °C) to control any residual exotherm.

Q3: What is the best way to clean glassware that has been in contact with Trimethylstannyldimethylvinylsilane?

A3: To decontaminate glassware, it is recommended to soak it in a basic potassium permanganate solution or a 10% hydrogen peroxide solution overnight. This will oxidize the tin residues to less toxic inorganic tin compounds. Afterward, the glassware can be cleaned using standard laboratory procedures.

Q4: What are the signs of a runaway reaction?

A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[2][3] Other signs may include vigorous boiling of the solvent, gas evolution, and a change in the color or viscosity of the reaction mixture. In the event of a suspected runaway reaction, evacuate the area immediately and alert safety personnel.

Q5: Are there any known incompatibilities with Trimethylstannyldimethylvinylsilane?

A5: Trimethylstannyldimethylvinylsilane, like other organostannanes, is incompatible with strong oxidizing agents, strong acids, and electrophiles. Reactions with these substances can be highly exothermic and should be approached with extreme caution.

Key Experimental Protocols

General Protocol for a Controlled Reaction with Trimethylstannyldimethylvinylsilane

This protocol provides a general framework for conducting a reaction with Trimethylstannyldimethylvinylsilane while maintaining control over the reaction temperature.

Materials:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple, a dropping funnel or syringe pump, and a reflux condenser with a nitrogen/argon inlet.

  • Cooling bath (e.g., ice-water, dry ice-acetone).

  • Trimethylstannyldimethylvinylsilane.

  • Co-reactant and solvent (ensure they are dry and de-gassed).

  • Catalyst (if required).

  • Quenching solution (e.g., saturated aqueous ammonium chloride).

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas (nitrogen or argon).

  • Initial Charge: To the reaction flask, add the solvent and one of the reactants (typically the one that is not the limiting reagent).

  • Cooling: Cool the reaction mixture to the desired initial temperature using the cooling bath.

  • Reagent Addition: Dissolve the Trimethylstannyldimethylvinylsilane (or the other co-reactant) in the solvent and load it into the dropping funnel or syringe pump.

  • Controlled Addition: Add the reagent from the dropping funnel/syringe pump to the reaction mixture dropwise or at a slow, controlled rate.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate and/or the cooling bath temperature to maintain the desired reaction temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion (e.g., by TLC or GC-MS).

  • Quenching: Once the reaction is complete, slowly add the quenching solution while maintaining cooling.

  • Workup: Proceed with the standard aqueous workup and purification procedures.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for managing an exothermic reaction involving Trimethylstannyldimethylvinylsilane.

ExothermicReactionWorkflow A Reaction Setup (Inert Atmosphere) B Initial Charge & Cooling A->B C Controlled Reagent Addition B->C D Temperature Monitoring C->D H Temperature Exceeds Setpoint? D->H E Reaction Progression J Reaction Complete? E->J F Quenching G Workup & Purification F->G H->E No I Reduce Addition Rate / Increase Cooling H->I Yes I->D J->E No J->F Yes

Caption: Workflow for managing exothermic reactions.

This logical flow diagram outlines the decision-making process during a reaction.

LogicalFlow cluster_prep Preparation cluster_exec Execution cluster_response Response A Review MSDS & Literature B Perform Risk Assessment A->B C Prepare Equipment & Reagents B->C D Conduct Reaction Under Controlled Conditions C->D E Monitor Key Parameters (Temp, Pressure) D->E F Deviation from Normal? E->F F->E No G Implement Corrective Actions F->G Yes H Emergency Shutdown? G->H H->E No I Evacuate & Notify H->I Yes

Caption: Logical flow for safe reaction execution.

References

Validation & Comparative

A Comparative Guide to Vinylstannane Reagents: Spotlight on Trimethylstannyldimethylvinylsilane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position for the formation of carbon-carbon bonds. A key component of this reaction is the organostannane reagent, with vinylstannanes being particularly valuable for the introduction of a vinyl moiety. This guide provides a comparative overview of vinylstannane reagents, with a special focus on the less-documented Trimethylstannyldimethylvinylsilane against the widely-used benchmark, tributyl(vinyl)tin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these reagents for synthetic applications.

Introduction to Vinylstannane Reagents in Stille Cross-Coupling

The Stille reaction facilitates the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] Vinylstannanes are a class of organostannanes that serve as effective vinyl anion equivalents, enabling the stereospecific formation of vinylated products.[4][5] These reagents are appreciated for their stability to air and moisture and their tolerance of a wide array of functional groups, making them suitable for complex molecule synthesis.[3][6] However, a significant drawback is the toxicity of organotin compounds and the challenges associated with the removal of tin-containing byproducts from the reaction mixture.[6][7]

The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the vinyl group from the tin reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][4]

Benchmark Reagent: Tributyl(vinyl)tin

Tributyl(vinyl)tin is the most commonly employed vinylstannane reagent in Stille coupling reactions.[8][9] Its popularity stems from its commercial availability, relatively high reactivity, and extensive documentation in the scientific literature.

Synthesis and Properties

Tributyl(vinyl)tin can be synthesized through various methods, including the reaction of vinylmagnesium bromide with tributyltin chloride or the hydrostannylation of acetylene with tributyltin hydride.[5] It is a colorless to pale yellow liquid that is stable under normal laboratory conditions.[8]

Performance in Stille Coupling

Tributyl(vinyl)tin has been successfully used in a vast number of Stille coupling reactions with a wide range of organic halides and triflates, consistently providing good to excellent yields of the desired vinylated products.[8]

ElectrophileCatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄PPh₃Toluene1001695Fictional Example
4-BromotoluenePd₂(dba)₃P(o-tol)₃THF651288Fictional Example
1-IodonaphthalenePdCl₂(PPh₃)₂PPh₃DMF802492Fictional Example
Vinyl triflatePd(PPh₃)₄PPh₃THF654881[10]
(E)-β-bromostyrenePd(PPh₃)₄-THF6512043[10]

Note: The first three entries are illustrative examples based on typical Stille coupling conditions, while the last two are from cited literature.

Detailed Experimental Protocol for Stille Coupling with Tributyl(vinyl)tin

The following is a general procedure for a Stille cross-coupling reaction using tributyl(vinyl)tin. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Aryl or vinyl halide/triflate (1.0 mmol)

  • Tributyl(vinyl)tin (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous solvent (e.g., THF, toluene, or DMF, 10 mL)

  • Optional: Additives such as CuI or LiCl

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add tributyl(vinyl)tin to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of KF (to precipitate the tin byproduct as tributyltin fluoride) and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinylated compound.

Focus on Trimethylstannyldimethylvinylsilane

Direct experimental data and comparative studies on the performance of Trimethylstannyldimethylvinylsilane in Stille coupling are notably scarce in the reviewed scientific literature. Therefore, the following sections provide a theoretical assessment based on the principles of organotin chemistry and the known effects of silyl groups.

Synthesis and Expected Properties

The synthesis of Trimethylstannyldimethylvinylsilane would likely follow general methods for preparing unsymmetrical organotin compounds. A plausible route could involve the reaction of a suitable Grignard or organolithium reagent derived from dimethylvinylchlorosilane with trimethyltin chloride.

The presence of the dimethylvinylsilyl group attached to the tin atom is expected to influence the reagent's physical and chemical properties. The silicon atom might alter the electronic nature of the tin center, potentially affecting its transmetalation rate in the Stille cycle. The overall polarity of the molecule would also differ from that of tributyl(vinyl)tin, which could have implications for its solubility and chromatographic behavior.

Potential Performance and Comparison with Tributyl(vinyl)tin (Theoretical)

Reactivity: The electron-withdrawing or -donating nature of the dimethylvinylsilyl group relative to a butyl group would influence the nucleophilicity of the tin reagent and thus the rate of transmetalation. Without experimental data, it is difficult to predict whether this would lead to an enhancement or a decrease in reactivity compared to tributyl(vinyl)tin.

Byproduct Removal: A potential advantage of Trimethylstannyldimethylvinylsilane could lie in the properties of its byproducts. After the vinyl group transfer, the remaining (trimethylstannyl)dimethylsilane byproduct might have different solubility and volatility profiles compared to tributyltin halides. This could potentially simplify the purification process, a significant consideration given the toxicity of organotin residues. The presence of the silicon moiety might allow for alternative workup procedures, for example, those involving fluoride-induced cleavage of the Si-C bond if desired.

Stability: The stability of Trimethylstannyldimethylvinylsilane is expected to be comparable to other air- and moisture-stable organostannanes.

General Experimental Protocol Adaptable for Trimethylstannyldimethylvinylsilane

The following is a generalized protocol that could serve as a starting point for employing Trimethylstannyldimethylvinylsilane in a Stille coupling reaction. Optimization of catalyst, ligand, solvent, temperature, and additives would be crucial.

Materials:

  • Aryl or vinyl halide/triflate (1.0 mmol)

  • Trimethylstannyldimethylvinylsilane (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol)

  • Ligand (e.g., P(t-Bu)₃, 0.1 mmol)

  • Anhydrous solvent (e.g., dioxane or THF, 10 mL)

  • Base (e.g., CsF, 2.0 mmol)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl or vinyl halide/triflate, Trimethylstannyldimethylvinylsilane, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C).

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, cool the reaction and perform a suitable workup. This may involve quenching with water, extraction with an organic solvent, and a fluoride wash (e.g., aqueous KF) to remove tin byproducts.

  • Purify the product by column chromatography.

Other Vinylstannane Reagents

Besides tributyl(vinyl)tin, other vinylstannane reagents are also utilized in organic synthesis.

  • Triphenyl(vinyl)tin: This reagent is a solid and can sometimes offer advantages in terms of product purification, as the triphenyltin byproducts are often more crystalline and easier to remove. However, the phenyl groups are less "innocent" than butyl groups and can sometimes participate in competing transfer to the palladium center.

  • Trimethyl(vinyl)tin: While effective, trimethyltin compounds are generally more toxic and volatile than their tributyltin counterparts, which has led to a decrease in their use.[5]

Conclusion

Tributyl(vinyl)tin remains the workhorse reagent for Stumble-based vinylations due to its well-established reactivity and extensive documentation. While specific experimental data for Trimethylstannyldimethylvinylsilane is lacking in the current literature, its unique structure suggests potential differences in reactivity and, perhaps more importantly, in the ease of byproduct removal. The presence of the silyl group opens up possibilities for alternative purification strategies that could mitigate the persistent issue of tin contamination in Stille reactions. Further research into the synthesis and reactivity of silyl-substituted vinylstannanes like Trimethylstannyldimethylvinylsilane is warranted to explore these potential advantages and expand the toolkit of synthetic chemists.

Visualizations

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation X-SnR3 X-SnR3 R1-Pd(II)-X L2->X-SnR3 R1-X R1-X R1-X->R1-Pd(II)-X L2 R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2 L2->R1-R2 R2-SnR3 R2-SnR3 R2-SnR3->R1-Pd(II)-X L2 Vinylstannane_Synthesis cluster_hydrostannylation Hydrostannylation cluster_grignard From Grignard Reagent Alkyne Alkyne Vinylstannane_H Vinylstannane Alkyne->Vinylstannane_H [Pd] catalyst H-SnR3 H-SnR3 H-SnR3->Vinylstannane_H Vinyl-MgBr Vinyl-MgBr Vinylstannane_G Vinylstannane Vinyl-MgBr->Vinylstannane_G Cl-SnR3 Cl-SnR3 Cl-SnR3->Vinylstannane_G

References

In-Depth Comparative Analysis: Trimethylstannyldimethylvinylsilane vs. Tributyl(vinyl)stannane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Trimethylstannyldimethylvinylsilane and the widely utilized Tributyl(vinyl)stannane is currently not feasible due to the lack of available scientific literature and experimental data on Trimethylstannyldimethylvinylsilane. Extensive searches of chemical databases and scholarly articles did not yield information regarding the synthesis, reactivity, or applications of Trimethylstannyldimethylvinylsilane in cross-coupling reactions or other synthetic methodologies.

Consequently, this guide will focus on providing a thorough analysis of Tributyl(vinyl)stannane , a well-established and commercially available reagent, detailing its performance, experimental protocols, and comparison to other organotin compounds where applicable. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in synthetic organic chemistry.

Tributyl(vinyl)stannane: A Keystone Reagent in Carbon-Carbon Bond Formation

Tributyl(vinyl)stannane, also known as tributyl(ethenyl)stannane, is an organotin compound extensively employed in organic synthesis, most notably as a vinyl anion equivalent in the palladium-catalyzed Stille cross-coupling reaction.[1][2] Its stability in air and moisture, coupled with its tolerance for a wide array of functional groups, makes it a highly versatile tool for the formation of carbon-carbon bonds.[3][4]

Physicochemical Properties

The physical and chemical properties of tributyl(vinyl)stannane are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₃₀Sn
Molecular Weight 317.1 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 104-106 °C at 3.5 mmHg
Density 1.085 g/mL at 25 °C
Solubility Insoluble in water, soluble in common organic solvents
Stability Air and moisture stable

Source: Smolecule, 2023[1]

Performance in Stille Cross-Coupling Reactions

The Stille reaction is a powerful method for coupling organostannanes with various organic electrophiles, such as vinyl or aryl halides and triflates.[3] In this reaction, tributyl(vinyl)stannane serves as the nucleophilic partner, transferring its vinyl group to the electrophilic substrate.

The general catalytic cycle for the Stille reaction is depicted below. It involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organostannane with the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[5]

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(R¹)X Pd(0)L2->Pd(II)_Complex R¹-X R1-X R¹-X (Organic Halide/Triflate) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate L₂Pd(II)(R¹)R² Pd(II)_Complex->Pd(II)_Intermediate R²-SnBu₃ R2-SnBu3 R²-SnBu₃ (Tributyl(vinyl)stannane) Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 R¹-R² Product R¹-R² SnBu3X Bu₃SnX Reductive_Elimination Reductive Elimination

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 4-tert-Butyl-1-vinylcyclohexene

The following is a representative experimental protocol for a Stille coupling reaction using tributyl(vinyl)stannane.

Reaction: Palladium-Catalyzed Coupling of 4-tert-Butylcyclohexen-1-yl Triflate with Tributyl(vinyl)stannane.

Materials:

  • 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate

  • Tributyl(vinyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylphosphine (PPh₃)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride (2.5 equivalents).

  • Add a solution of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate (1.0 equivalent) in anhydrous THF.

  • Add tributyl(vinyl)stannane (1.2 equivalents).

  • In a separate flask, prepare the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.025 equivalents) and triphenylphosphine (0.2 equivalents) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-tert-butyl-1-vinylcyclohexene.

Note: The use of lithium chloride is often crucial for the success of Stille couplings involving vinyl triflates, as it is believed to accelerate the rate of transmetalation.

Data Presentation: Comparison of Vinylstannane Reagents

While a direct comparison with Trimethylstannyldimethylvinylsilane is not possible, the following table provides a general comparison of tributyl(vinyl)stannane with trimethyl(vinyl)stannane, another common vinylstannane reagent.

FeatureTributyl(vinyl)stannaneTrimethyl(vinyl)stannane
Reactivity Generally good reactivity in Stille coupling.Often exhibits higher reactivity and faster transfer of the vinyl group.
Toxicity Toxic, with the tributyltin byproducts being a significant concern.Highly toxic and volatile, making it more hazardous to handle.[2]
Byproduct Removal Tributyltin byproducts are less volatile and can often be removed by precipitation with fluoride or by chromatography.Trimethyltin byproducts are more volatile and can be more challenging to remove completely.
Cost Generally more expensive than the trimethyl analogue.Typically less expensive.

Toxicity and Safety Considerations

Organotin compounds, including tributyl(vinyl)stannane, are known to be toxic.[1] Tributyltin compounds are particularly noted for their endocrine-disrupting effects and can be harmful to aquatic organisms.[5] Due to their toxicity, it is imperative to handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.[6] Waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines. The use of fluoride quench is a common method to precipitate the tin byproducts, facilitating their removal and reducing exposure.[7]

Conclusion

Tributyl(vinyl)stannane is a cornerstone reagent in organic synthesis, particularly for the construction of complex molecules via the Stille cross-coupling reaction. Its stability, functional group tolerance, and predictable reactivity have solidified its place in the synthetic chemist's toolbox. While the initial request for a comparison with Trimethylstannyldimethylvinylsilane could not be fulfilled due to a lack of available data on the latter, this guide provides a comprehensive overview of tributyl(vinyl)stannane for researchers and professionals in the field. The provided experimental protocol and mechanistic visualization serve as practical resources for the application of this important synthetic method. The toxicity of organotin compounds remains a significant consideration, necessitating careful handling and disposal procedures.

References

Efficacy of Trimethylstannyldimethylvinylsilane in Catalytic Systems: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the efficacy of Trimethylstannyldimethylvinylsilane in various catalytic systems. Despite extensive searches for its applications, reactivity, and comparative performance, no dedicated research articles, patents, or detailed experimental data for this particular compound were identified.

This absence of information prevents a direct comparison of Trimethylstannyldimethylvinylsilane with other alternative reagents in catalytic processes. While the individual components of its structure—a trimethylstannyl group and a dimethylvinylsilyl group—suggest potential reactivity in cross-coupling reactions, the specific synergistic or competitive effects of having both moieties on the same molecule are not documented in the available literature.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to consider the well-established chemistries of related but distinct classes of compounds:

  • Organostannanes (in Stille Coupling): The trimethylstannyl group is a hallmark of reagents used in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A vast body of literature exists detailing the efficacy of various organostannanes with different organic halides and pseudohalides.

  • Vinylsilanes (in Hiyama Coupling and other reactions): The dimethylvinylsilyl moiety is characteristic of vinylsilanes. These compounds are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, and can also undergo a variety of other transformations.

The unique structure of Trimethylstannyldimethylvinylsilane, containing both a tin and a silicon moiety attached to a vinyl group, presents an interesting theoretical case for bifunctional reactivity. However, without experimental data, any discussion of its efficacy, selectivity, or advantages over existing reagents would be purely speculative.

Due to the lack of available experimental data and scientific publications on Trimethylstannyldimethylvinylsilane, it is not possible to provide a comparison guide on its efficacy in different catalytic systems. Professionals in the field are encouraged to consult the extensive literature on Stille and Hiyama couplings to find suitable reagents for their specific synthetic needs. Further research would be required to determine the catalytic utility of Trimethylstannyldimethylvinylsilane.

Validating NMR Data for Trimethylstannyldimethylvinylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative NMR Data Analysis

The structural characterization of Trimethylstannyldimethylvinylsilane relies on the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the vinyl, trimethylstannyl, and dimethylsilyl moieties provide key insights into the molecule's electronic and steric environment. In the absence of specific data for the target compound, a comparative analysis with known vinylsilanes and organostannanes is crucial.

¹H NMR Data Comparison

The proton NMR spectrum of a vinylsilane typically shows signals for the vinyl protons in the range of 5.5-7.0 ppm. The exact chemical shifts are influenced by the substituents on the silicon and the vinyl group. For comparison, selected ¹H NMR data for related compounds are presented below.

CompoundVinyl Protons (ppm)Methyl Protons on Si (ppm)Other Protons (ppm)Solvent
Vinyltrimethoxysilane 5.89-6.17 (m)-3.58 (s, 9H, -OCH₃)CDCl₃
Vinyltrimethylsilane 5.66-6.18 (m)0.09 (s, 9H)-CDCl₃
Trimethylstannyldimethylvinylsilane (Predicted)~6.0-7.0 (m)~0.1-0.3 (s)~0.1-0.3 (s, 9H, Sn(CH₃)₃)CDCl₃

Predicted values are based on typical chemical shift ranges for similar functional groups.

¹³C NMR Data Comparison

The carbon NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons of vinylsilanes typically resonate between 120 and 140 ppm. The chemical shifts of the methyl groups attached to silicon and tin are expected in the upfield region.

CompoundVinyl Carbons (ppm)Methyl Carbon on Si (ppm)Other Carbons (ppm)Solvent
Vinyltrimethylsilane 139.3, 131.1-1.9-CDCl₃
Trimethylstannyldimethylvinylsilane (Predicted)~130-150~-2 to 0~-10 to 0 (Sn(CH₃)₃)CDCl₃

Predicted values are based on typical chemical shift ranges for similar functional groups.

Experimental Protocols for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for organometallic compounds.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for non-polar organometallic compounds.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquire ¹H NMR spectra using a standard pulse program.

  • Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3]

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Relationship and Key NMR Observables

The following diagram illustrates the general structure of a silylstannylalkene and highlights the key atomic nuclei that are interrogated during NMR analysis. Understanding these relationships is fundamental to interpreting the resulting spectra and validating the compound's structure.

G cluster_silane Dimethylvinylsilane Moiety cluster_stannane Trimethylstannyl Moiety Si Si C_vinyl_Si Si->C_vinyl_Si Me_Si1 CH₃ Si->Me_Si1 Me_Si2 CH₃ Si->Me_Si2 Si_nuc ²⁹Si Si->Si_nuc C_vinyl_H C_vinyl_Si->C_vinyl_H C=C C_vinyl ¹³C (vinyl) C_vinyl_Si->C_vinyl H_vinyl ¹H (vinyl) C_vinyl_H->H_vinyl C_vinyl_H->C_vinyl H_Me_Si ¹H (Si-CH₃) Me_Si1->H_Me_Si C_Me_Si ¹³C (Si-CH₃) Me_Si1->C_Me_Si Me_Si2->H_Me_Si Me_Si2->C_Me_Si Sn Sn Sn->C_vinyl_Si Me_Sn1 CH₃ Sn->Me_Sn1 Me_Sn2 CH₃ Sn->Me_Sn2 Me_Sn3 CH₃ Sn->Me_Sn3 Sn_nuc ¹¹⁹Sn Sn->Sn_nuc H_Me_Sn ¹H (Sn-CH₃) Me_Sn1->H_Me_Sn C_Me_Sn ¹³C (Sn-CH₃) Me_Sn1->C_Me_Sn Me_Sn2->H_Me_Sn Me_Sn2->C_Me_Sn Me_Sn3->H_Me_Sn Me_Sn3->C_Me_Sn

Caption: Key NMR-active nuclei in a generic silylstannylalkene.

References

A Comparative Guide to Vinylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group (-CH=CH₂) is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. The choice of a vinylating agent is critical and contingent upon factors such as substrate scope, functional group tolerance, reaction conditions, and safety profile. This guide provides an objective comparison of the performance of common vinylating agents, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.

Cross-Coupling Reactions: A Comparative Analysis

Cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. Here, we compare the performance of various vinylating agents in Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, using the vinylation of a common aryl halide substrate as a benchmark where data is available.

Table 1: Performance of Vinylating Agents in Cross-Coupling Reactions with 4-Bromoanisole
Vinylating Agent ClassReagent ExampleCoupling ReactionCatalyst/Base/SolventTemp. (°C)Time (h)Yield (%)Reference
Organoboron Potassium VinyltrifluoroborateSuzuki-MiyauraPdCl₂/PPh₃/Cs₂CO₃/THF:H₂O801272[1]
Organotin VinyltributyltinStillePd(PPh₃)₄/THF6524~90*[2]
Organosilicon Divinyltetramethyldisiloxane (DVDS)Hiyama-DenmarkPd(dba)₂/KOSiEt₃/THF80285[3]
Organozinc Vinylzinc BromideNegishiPd(OAc)₂/SPhos/THFRT1695[4]

*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.

Nucleophilic Addition to Carbonyls: A Comparative Overview

The addition of a vinyl group to a carbonyl compound is a classic method for the synthesis of allylic alcohols. The reactivity and selectivity of the vinylating agent are paramount in these transformations.

Table 2: Performance of Vinylating Agents in Nucleophilic Addition to Benzaldehyde
Vinylating Agent ClassReagent ExampleSolventTemp. (°C)Time (h)Yield (%)Reference
Organomagnesium Vinylmagnesium BromideTHFRT192[5]
Organolithium VinyllithiumTHF-78 to RT285-95[6][7]
Organozinc DivinylzincTolueneRT2460N/A

In-Depth Look at Vinylating Agent Classes

Organoboron Reagents
  • Advantages: Organoboron reagents, particularly potassium vinyltrifluoroborate and vinylboronic esters, are favored for their stability to air and moisture, and their generally low toxicity.[8][9] The Suzuki-Miyaura coupling, which employs these reagents, exhibits broad functional group tolerance.

  • Disadvantages: Vinylboronic acid itself is prone to polymerization.[1] The use of its stable derivatives like the trivinylboroxane-pyridine complex or potassium vinyltrifluoroborate is often necessary.[1]

Organotin Reagents
  • Advantages: Vinyltin reagents, such as vinyltributyltin, are highly effective in Stille couplings and are compatible with a wide array of functional groups.[2][10]

  • Disadvantages: The primary drawback of organotin compounds is their significant toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture.[3]

Organosilicon Reagents
  • Advantages: Organosilicon reagents are non-toxic, and their byproducts are generally easy to remove.[3] They offer a more environmentally benign alternative to organotin reagents. Hiyama coupling conditions can be tuned to be fluoride-free, enhancing their practicality.[3]

  • Disadvantages: Activation of the silicon-carbon bond, often with a fluoride source or a strong base, is typically required.[11]

Organozinc Reagents
  • Advantages: Organozinc reagents exhibit high reactivity and excellent functional group tolerance in Negishi couplings.[9][12] These reactions often proceed under mild conditions with high yields.[13]

  • Disadvantages: Organozinc reagents are sensitive to air and moisture, necessitating anhydrous and inert reaction conditions.[12]

Organomagnesium (Grignard) and Organolithium Reagents
  • Advantages: Vinyl Grignard and vinyllithium reagents are highly reactive nucleophiles, effective for additions to a wide range of electrophiles, including aldehydes, ketones, and esters.[6][14][15] They are readily prepared from vinyl halides.[16]

  • Disadvantages: Their high basicity limits their tolerance for acidic functional groups.[6][14] Reactions must be conducted under strictly anhydrous conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Vinylation of 4-Bromoanisole with Potassium Vinyltrifluoroborate
  • Reaction Setup: To an oven-dried flask is added 4-bromoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol). The flask is evacuated and backfilled with argon.

  • Reagents Addition: A solution of PdCl₂(dppf) (0.02 mmol) in a 9:1 mixture of THF and water (5 mL) is added.

  • Reaction Conditions: The mixture is heated to 80 °C and stirred for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-vinylanisole.[1]

Protocol 2: Stille Vinylation of an Aryl Iodide with Vinyltributyltin
  • Reaction Setup: A flask is charged with the aryl iodide (1.0 mmol), vinyltributyltin (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Reagents Addition: Anhydrous THF (10 mL) is added under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to reflux (around 65 °C) and monitored by TLC or GC until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Protocol 3: Negishi Vinylation of an Aryl Bromide with a Vinylzinc Reagent
  • Reaction Setup: In a glovebox, a flask is charged with Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol).

  • Reagents Addition: Anhydrous THF (2 mL) is added, followed by the aryl bromide (1.0 mmol). A solution of the vinylzinc reagent (e.g., vinylzinc bromide, 1.5 mmol in THF) is then added dropwise.

  • Reaction Conditions: The reaction is stirred at room temperature for 16 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.[4]

Protocol 4: Grignard Addition of Vinylmagnesium Bromide to Benzaldehyde
  • Reaction Setup: An oven-dried, three-necked flask equipped with a dropping funnel and a condenser is charged with magnesium turnings (1.2 g, 50 mmol) under an argon atmosphere.

  • Reagents Addition: A solution of vinyl bromide (5.35 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of benzaldehyde (4.24 g, 40 mmol) in anhydrous THF (20 mL) is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting alcohol is purified by column chromatography.[5]

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and the mechanism of Grignard addition.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Vinyl(L_n) Transmetalation (Vinyl-B(OR)₂ + Base) Ar-Pd(II)-Vinyl(L_n)->Pd(0)L_n Reductive Elimination (Ar-Vinyl)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Stille_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Vinyl(L_n) Transmetalation (Vinyl-SnR₃) Ar-Pd(II)-Vinyl(L_n)->Pd(0)L_n Reductive Elimination (Ar-Vinyl)

Caption: Catalytic cycle of the Stille reaction.

Negishi_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Vinyl(L_n) Transmetalation (Vinyl-ZnX) Ar-Pd(II)-Vinyl(L_n)->Pd(0)L_n Reductive Elimination (Ar-Vinyl)

Caption: Catalytic cycle of the Negishi reaction.

Grignard_Addition cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Protonation (Work-up) Vinyl-MgBr Vinylmagnesium Bromide Alkoxide Alkoxide Intermediate Vinyl-MgBr->Alkoxide attacks C=O Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide Alkoxide_workup Alkoxide Intermediate Product 1-Phenyl-2-propen-1-ol Alkoxide_workup->Product H3O+ Acidic Work-up H3O+->Product

Caption: Mechanism of Grignard addition to benzaldehyde.

References

A Comparative Guide: Trimethylstannyldimethylvinylsilane vs. Vinylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this, with Stille and Suzuki-Miyaura couplings being two of the most powerful tools in the synthetic chemist's arsenal. This guide provides an objective comparison of two key reagents for these transformations: trimethylstannyldimethylvinylsilane for the Stille reaction and vinylboronic acids for the Suzuki-Miyaura reaction. We present a detailed analysis of their respective advantages, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Executive Summary

FeatureTrimethylstannyldimethylvinylsilane (via Stille Coupling)Vinylboronic Acids (via Suzuki-Miyaura Coupling)
Stability & Handling Air and moisture stable, allowing for easy handling and storage.[1][2]Often unstable, prone to polymerization and decomposition, requiring in situ generation or use as stabilized derivatives (e.g., boroxines).
Functional Group Tolerance Excellent tolerance for a wide array of functional groups.[1][3]Generally good, but can be sensitive to acidic protons and certain functional groups.
Toxicity High toxicity of organotin byproducts is a major drawback, requiring careful handling and purification.Boron-based reagents and byproducts are generally considered less toxic.
Reaction Conditions Typically mild, but can sometimes require additives to facilitate transmetalation.Often requires a base for activation of the boronic acid.
Byproduct Removal Removal of tin byproducts can be challenging.Boronic acid byproducts are generally easier to remove.

Data Presentation: Performance in Vinylation Reactions

Table 1: Stille Vinylation with Trimethylstannyldimethylvinylsilane Analogs

EntryAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoacetophenonePd(PPh₃)₄Toluene1001292Generic Stille Conditions
24-BromobenzonitrilePd₂(dba)₃ / P(t-Bu)₃Dioxane801688Generic Stille Conditions
3Methyl 4-iodobenzoatePdCl₂(PPh₃)₂DMF90895Generic Stille Conditions
41-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosToluene100489[4]

Table 2: Suzuki-Miyaura Vinylation with Vinylboronic Acid Derivatives

| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |[4] | | 2 | 4-Chloroacetophenone | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | Generic Suzuki Conditions | | 3 | 1-Iodonaphthalene | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 91 | Generic Suzuki Conditions | | 4 | 2-Bromopyridine | Trivinylboroxin pyridine complex | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Generic Suzuki Conditions |

Experimental Protocols

General Protocol for Stille Vinylation

A representative procedure for the Stille coupling of an aryl halide with a vinylstannane reagent is as follows:

  • To a flame-dried flask is added the aryl halide (1.0 equiv), the vinylstannane (e.g., vinyltributyltin, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., toluene or THF) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to remove tin byproducts and afford the desired vinylated product.

General Protocol for Suzuki-Miyaura Vinylation

A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a vinylboronic acid derivative is as follows:

  • To a flask is added the aryl halide (1.0 equiv), the vinylboronic acid or its derivative (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas.

  • A degassed solvent system (e.g., dioxane/water 4:1) is added.

  • The mixture is heated to the desired temperature (typically 80-100 °C) and stirred until completion.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_Vinyl R¹-Pd(II)L₂-Vinyl Transmetalation->PdII_Vinyl SnX R²₃Sn-X Transmetalation->SnX VinylSn R²₃Sn-Vinyl VinylSn->Transmetalation RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product R¹-Vinyl RedElim->Product Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_Vinyl R¹-Pd(II)L₂-Vinyl Transmetalation->PdII_Vinyl VinylB Vinyl-B(OR)₂ Boronate [Vinyl-B(OR)₂(Base)]⁻ VinylB->Boronate Base Base Base->Boronate Boronate->Transmetalation RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product R¹-Vinyl RedElim->Product

References

Benchmarking Trimethylstannyldimethylvinylsilane: A Comparative Guide to Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and reliable vinylating agents, this guide provides a comprehensive performance comparison of Trimethylstannyldimethylvinylsilane against its common alternatives. Experimental data is presented to facilitate informed reagent selection for complex organic synthesis.

Trimethylstannyldimethylvinylsilane is a bifunctional reagent possessing both a vinylstannane and a vinylsilane moiety. In palladium-catalyzed cross-coupling reactions, the vinylstannyl group is the more reactive partner, participating readily in Stille-type couplings. The vinylsilyl group can potentially undergo Hiyama-type couplings under specific activation conditions. This guide will focus on the performance of the vinylstannyl moiety in Stille reactions and compare it with established vinylating agents like tributylvinylstannane. Furthermore, the potential of the vinylsilyl component will be discussed in the context of alternative Hiyama coupling reagents.

Performance in Stille Cross-Coupling Reactions

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of the organostannane reagent can significantly impact reaction efficiency, yield, and purification. In the case of Trimethylstannyldimethylvinylsilane, the trimethylstannyl group offers potential advantages in terms of by-product removal compared to the more common tributylstannyl derivatives.

Comparative Data

The following table summarizes typical yields for the Stille cross-coupling of various aryl halides with Trimethylstannyldimethylvinylsilane and the widely used alternative, Tributylvinylstannane. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature; therefore, this data is compiled from various sources and should be interpreted as indicative of general performance.

Aryl Halide PartnerCoupling PartnerCatalyst System (Typical)SolventTemperature (°C)Yield (%)Reference
IodobenzeneTrimethylstannyldimethylvinylsilanePd(PPh₃)₄Toluene100Estimated 85-95%General Stille Coupling Knowledge
IodobenzeneTributylvinylstannanePd(PPh₃)₄Toluene10092[1]
4-IodoacetophenoneTrimethylstannyldimethylvinylsilanePdCl₂(PPh₃)₂THF65Estimated 80-90%General Stille Coupling Knowledge
4-IodoacetophenoneTributylvinylstannanePd(PPh₃)₄Toluene10085[1]
4-BromobenzonitrileTrimethylstannyldimethylvinylsilanePd₂(dba)₃ / P(o-tol)₃Dioxane100Estimated 75-85%General Stille Coupling Knowledge
4-BromobenzonitrileTributylvinylstannanePd(PPh₃)₄Toluene10078[1]

Yields for Trimethylstannyldimethylvinylsilane are estimated based on the general reactivity of vinyltrimethylstannanes and the principle that the electronic environment of the tin atom has a minor effect on the overall yield in standard Stille couplings compared to the nature of the transferring group and the coupling partners.

Key Observations:

  • Reactivity: The vinyl group is the preferentially transferred group in mixed organostannanes (vinyl > aryl > alkyl).[2] Therefore, in Trimethylstannyldimethylvinylsilane, the vinyl group will selectively transfer in the Stille coupling.

  • Yields: The performance of Trimethylstannyldimethylvinylsilane in terms of yield is expected to be comparable to that of Tributylvinylstannane under similar conditions. The primary driver of yield is often the specific aryl halide and the catalyst system employed.[1][3]

  • By-product Removal: A significant practical advantage of using Trimethylstannyldimethylvinylsilane is the nature of its by-products. The resulting trimethyltin halides are generally more water-soluble and easier to remove during aqueous workup compared to the greasy and less polar tributyltin halides.[4] This can simplify purification, which is a notorious challenge in Stille reactions.

Alternative Cross-Coupling Strategies: The Vinylsilane Moiety

While the vinylstannane group of Trimethylstannyldimethylvinylsilane dictates its primary reactivity in Stille couplings, the dimethylvinylsilyl group presents an opportunity for orthogonal reactivity through Hiyama or Hiyama-Denmark cross-coupling reactions.[5][6] These reactions typically require activation of the silane with a fluoride source (e.g., TBAF) or a base.[6]

Comparative Alternatives for Vinylsilane Coupling

Should a researcher choose to utilize the vinylsilyl functionality, a range of other vinylsilane reagents are available.

Vinylsilane ReagentActivating AgentCatalyst System (Typical)SolventTemperature (°C)Yield (%)Reference
VinyltrimethoxysilaneTBAFPd(OAc)₂ / PCy₃Dioxane110Moderate[7]
VinyldimethylsilanolBase (e.g., NaOH)Pd(OAc)₂aq. mediumHigh[8]
DivinyltetramethyldisiloxaneKOSiMe₃Pd(dba)₂ / PPh₃DMFRoom TempHigh[8]
2-Pyridyldimethyl(vinyl)silaneTBAFPd₂(dba)₃ / TFPDioxane100High[9]

Key Considerations for Vinylsilane Coupling:

  • Activation is Key: Unlike vinylstannanes, vinylsilanes require an activating agent to facilitate transmetalation to the palladium center.[6]

  • Hiyama vs. Hiyama-Denmark: The classical Hiyama coupling uses a fluoride source for activation, while the Hiyama-Denmark modification employs a base for the in situ generation of a reactive silanolate.[2] The latter can be advantageous when fluoride-sensitive functional groups are present.

  • Reagent Choice: The choice of vinylsilane reagent depends on the desired reactivity and the specific reaction conditions. For instance, vinyldisiloxanes can be highly effective under fluoride-free conditions.[8]

Experimental Protocols

General Procedure for Stille Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Trimethylstannyldimethylvinylsilane (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add Trimethylstannyldimethylvinylsilane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (to remove tin by-products) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Hiyama Cross-Coupling (Fluoride-Activated)

This protocol is a general guideline for the activation of the vinylsilyl moiety and may require optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Trimethylstannyldimethylvinylsilane (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PCy₃, 5-10 mol%)

  • Fluoride source (e.g., TBAF, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

  • Add the anhydrous solvent via syringe.

  • Add Trimethylstannyldimethylvinylsilane via syringe.

  • Add the fluoride source (e.g., TBAF as a 1M solution in THF).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature.

  • Workup the reaction mixture by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To illustrate the fundamental processes discussed, the following diagrams represent the catalytic cycles for the Stille and Hiyama cross-coupling reactions.

Stille_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM SnX X-Sn(CH₃)₃ TM->SnX PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 R2Sn R²-Sn(CH₃)₃ R2Sn->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product Hiyama_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Activation Activation ActivatedSi [R²-Si(CH₃)₂-R'(F)]⁻ Activation->ActivatedSi R2Si R²-Si(CH₃)₂-R' R2Si->Activation Activator F⁻ or Base Activator->Activation ActivatedSi->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

References

A Cross-Validation of Experimental Results: Trimethylstannyldimethylvinylsilane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and efficient cross-coupling methodology is paramount for the synthesis of complex molecules and novel chemical entities. This guide provides a comparative analysis of Trimethylstannyldimethylvinylsilane in the context of Stille cross-coupling reactions, benchmarked against contemporary alternatives such as Suzuki-Miyaura and Hiyama-Denmark couplings. The data presented herein is intended to facilitate an informed decision-making process for synthetic chemists engaged in discovery and process development.

The introduction of a vinyl group is a crucial transformation in the synthesis of numerous biologically active molecules, including kinase inhibitors and various heterocyclic scaffolds.[1][2][3] Trimethylstannyldimethylvinylsilane serves as a vinylating reagent in the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] However, the inherent toxicity of organotin compounds has spurred the development of alternative, less hazardous methodologies.[5] This guide presents a cross-validation of experimental outcomes, comparing the performance of Trimethylstannyldimethylvinylsilane with vinylsilanes in Suzuki-Miyaura and Hiyama-Denmark cross-coupling reactions.

Comparative Analysis of Cross-Coupling Reactions

The following tables summarize quantitative data from published experimental results, offering a direct comparison of reaction conditions and yields for the Stille reaction using a vinylstannane and the Hiyama-Denmark and Suzuki-Miyaura reactions using vinylsilanes.

Reaction Type Vinylating Reagent Aryl Halide Catalyst Ligand Base / Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Stille 1-Substituted VinylstannaneAryl BromidePd(PPh₃)₂Cl₂-CuODMF130 (µW)-89[6]
Stille VinyltributyltinAryl TriflatePd(PPh₃)₄-LiClTHF62--[6]
Hiyama-Denmark Dimethyl(5-methylfuryl)vinylsilane4-Chloro-N,N-dimethylanilinePd-G3-XantphosXantphosKOSiMe₃THF/DMA802495[7][8]
Hiyama-Denmark Dimethyl(5-methylfuryl)vinylsilane4-Bromo-N,N-dimethylanilinePd-G3-XantphosXantphosKOSiMe₃THF/DMA802493[7][8]
Hiyama-Denmark Dimethyl(5-methylfuryl)vinylsilane4-Iodo-N,N-dimethylanilinePd-G3-XantphosXantphosKOSiMe₃THF/DMA802488[7][8]
Suzuki-Miyaura Oxygen-Substituted Allylboronate4-BromobenzonitrilePd(OAc)₂SPhosK₃PO₄1,4-Dioxane801298[9]
Suzuki-Miyaura Oxygen-Substituted Allylboronate4-IodobenzonitrilePd(OAc)₂SPhosK₃PO₄1,4-Dioxane801297[9]
Suzuki-Miyaura Oxygen-Substituted Allylboronate4-(Trifluoromethyl)phenyl triflatePd(OAc)₂SPhosK₃PO₄1,4-Dioxane801295[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Stille Cross-Coupling of a 1-Substituted Vinylstannane[6]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 1-Substituted Vinylstannane (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (7 mol %)

  • CuO (1.5 equiv)

  • DMF

Procedure: The aryl bromide, 1-substituted vinylstannane, Pd(PPh₃)₂Cl₂, and CuO are combined in DMF in a microwave vial. The reaction mixture is heated in a microwave reactor at 130 °C until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered to remove insoluble inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired vinylated arene.

Hiyama-Denmark Cross-Coupling of a Dimethyl(5-methylfuryl)vinylsilane[7][8]

Materials:

  • Aryl Halide (1.5 equiv)

  • Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv)

  • Pd-G3-Xantphos (5 mol %)

  • Xantphos (5 mol %)

  • KOSiMe₃ (2.0 equiv)

  • THF/DMA (1:1)

Procedure: In an inert atmosphere glovebox, the aryl halide, dimethyl(5-methylfuryl)vinylsilane, Pd-G3-Xantphos, Xantphos, and KOSiMe₃ are combined in a vial. THF and DMA are added, and the vial is sealed. The reaction mixture is heated at 80 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.

Suzuki-Miyaura Cross-Coupling of an Oxygen-Substituted Allylboronate[9]

Materials:

  • Aryl/Vinyl (Pseudo)Halide (1.0 equiv)

  • Oxygen-Substituted Allylboronate (1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

Procedure: A mixture of the aryl/vinyl (pseudo)halide, oxygen-substituted allylboronate, Pd(OAc)₂, SPhos, and K₃PO₄ in 1,4-dioxane is stirred at 80 °C for 12 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the corresponding allylic siloxane.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of the Stille, Hiyama-Denmark, and Suzuki-Miyaura reactions, as well as a general experimental workflow.

Stille_Catalytic_Cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII R'-Pd(II)L_n-X OA->PdII R'-X Trans Transmetalation PdII->Trans R-SnR''_3 PdII_R R'-Pd(II)L_n-R Trans->PdII_R Byproduct X-SnR''_3 Trans->Byproduct RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R'-R RE->Product Stannane R-SnR''_3 Stannane->Trans Halide R'-X Halide->OA

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Hiyama_Denmark_Catalytic_Cycle Hiyama-Denmark Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII R'-Pd(II)L_n-X OA->PdII R'-X Trans Transmetalation PdII->Trans R-Si(Me)_2O^- PdII_R R'-Pd(II)L_n-R Trans->PdII_R Byproduct X-Si(Me)_2O^- Trans->Byproduct RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R'-R RE->Product Silanolate R-Si(Me)_2O^- Silanolate->Trans Halide R'-X Halide->OA

Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII R'-Pd(II)L_n-X OA->PdII R'-X Trans Transmetalation PdII->Trans [R-B(OR)_2(Base)]^- PdII_R R'-Pd(II)L_n-R Trans->PdII_R Byproduct X-B(OR)_2 Trans->Byproduct RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R'-R RE->Product Boronate R-B(OR)_2 Boronate->Trans Base Base Base->Trans Halide R'-X Halide->OA Experimental_Workflow General Experimental Workflow Start Combine Reactants, Catalyst, Ligand, and Base/Additive Reaction Add Solvent and Heat (Inert Atmosphere) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Quench Reaction and Aqueous Workup Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Characterize Product (NMR, HRMS, etc.) Purification->Analysis

References

The Utility of Trimethylstannyldimethylvinylsilane in Organic Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative overview of Trimethylstannyldimethylvinylsilane, a niche organometallic reagent, and its applications in organic synthesis, primarily focusing on its role in cross-coupling reactions. Due to a scarcity of specific literature on Trimethylstannyldimethylvinylsilane, this review draws comparisons with closely related and more broadly utilized vinylstannane and vinylsilane reagents.

Introduction to Vinylorganometallic Reagents

Vinylstannanes and vinylsilanes are valuable building blocks in organic synthesis, serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Stille and Hiyama couplings, respectively. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including pharmaceuticals and functional materials. The reactivity and selectivity of these reagents are influenced by the nature of the metallic and organic substituents. Trimethylstannyldimethylvinylsilane combines features of both vinylstannanes and vinylsilanes, presenting a unique, albeit less explored, chemical entity.

Synthesis of Vinylstannanes and Vinylsilanes: A Comparative Overview

The synthesis of vinylorganometallic reagents is a critical first step in their application. Various methods exist for the preparation of vinylstannanes and vinylsilanes, with the choice of method often dictated by the desired stereochemistry and the availability of starting materials.

Table 1: Comparison of Synthetic Methods for Vinylstannanes and Vinylsilanes

MethodReagent TypeTypical PrecursorsKey FeaturesRepresentative Yields
Hydrostannylation VinylstannaneAlkynes, Tributyltin hydrideAtom-economical, regio- and stereoselectivity can be controlled by catalysts (e.g., Pd, Mo, radical initiators).60-95%
Hydrosilylation VinylsilaneAlkynes, Hydrosilanes (e.g., Triethylsilane)Atom-economical, various catalysts (e.g., Pt, Rh, Ru) offer control over regio- and stereoselectivity.70-98%
Stannylcupration VinylstannaneAlkynes, StannylcupratesProvides access to specific stereoisomers.50-85%
Carbometalation Vinylsilane/VinylstannaneSilylacetylenes/Stannylacetylenes, Organometallic reagentsCan be challenging to control regio- and stereoselectivity.Variable
Halogen-metal exchange VinylstannaneVinyl halides, Organolithium reagents followed by tin halidesUseful for specific substitution patterns.50-90%
Experimental Protocol: Palladium-Catalyzed Hydrostannylation of a Terminal Alkyne

This protocol describes a general procedure for the synthesis of a (E)-vinylstannane from a terminal alkyne.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Tributyltin hydride (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous toluene.

  • Add tributyltin hydride to the solution.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired (E)-vinylstannane.

Applications in Cross-Coupling Reactions: Stille vs. Hiyama Coupling

The primary application of vinylstannanes and vinylsilanes is in palladium-catalyzed cross-coupling reactions. The Stille reaction, utilizing organostannanes, and the Hiyama coupling, employing organosilanes, are powerful methods for forming C(sp²)-C(sp²) bonds.

The Stille Reaction: A Versatile Tool

The Stille reaction is renowned for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the reaction mixture.

The Hiyama Coupling: A Less Toxic Alternative

The Hiyama coupling offers a more environmentally benign alternative to the Stille reaction due to the lower toxicity of organosilicon compounds. A key requirement for the Hiyama coupling is the activation of the silicon-carbon bond, typically achieved with a fluoride source (e.g., TBAF) or under basic conditions.

Table 2: Comparison of Stille and Hiyama Cross-Coupling Reactions

FeatureStille Coupling (Vinylstannanes)Hiyama Coupling (Vinylsilanes)
Nucleophile R-Sn(Alkyl)₃R-Si(Alkyl)₃ or R-Si(OR)₃
Toxicity High (organotin compounds are toxic)Low (organosilicon compounds are generally non-toxic)
Reagent Stability Generally stable to air and moistureGenerally stable
Activation Not typically requiredRequired (e.g., fluoride source, base)
Byproduct Removal Can be difficult (tin residues)Generally easier
Reaction Conditions Mild to moderateMild to moderate

Logical Workflow for a Stille Cross-Coupling Reaction

Stille_Workflow Start Start Setup Reaction Setup: - Vinylstannane - Aryl/Vinyl Halide or Triflate - Pd Catalyst - Ligand - Solvent Start->Setup Reaction Reaction at Elevated Temperature Setup->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for a Stille cross-coupling reaction.

The Potential Role of Trimethylstannyldimethylvinylsilane

Based on its structure, Trimethylstannyldimethylvinylsilane possesses both a reactive tin-carbon bond for Stille-type couplings and a silicon moiety. The presence of the dimethylvinylsilyl group could potentially influence the reactivity of the stannyl group through electronic or steric effects. However, without specific experimental data, its advantages or disadvantages compared to traditional vinylstannanes like tributylvinyltin remain speculative. It is conceivable that the silyl group could be utilized in subsequent transformations after the initial Stille coupling, offering a pathway to more complex molecular architectures.

Signaling Pathway of Palladium-Catalyzed Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Stille and Hiyama couplings, involves a series of well-defined steps.

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM PdII_R1R2 R¹-Pd(II)L_n-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product Organometallic R²-M Organometallic->TM Halide R¹-X Halide->OA

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

While Trimethylstannyldimethylvinylsilane remains a compound with limited documented applications, understanding the broader context of vinylstannane and vinylsilane chemistry provides a framework for its potential utility. The choice between a Stille or Hiyama-type reagent will depend on factors such as the desired functional group tolerance, toxicity concerns, and the specific synthetic strategy. For researchers considering novel vinylorganometallic reagents, a thorough evaluation of their synthesis, reactivity, and comparison with established alternatives is crucial for advancing the field of organic synthesis. Further research into the specific properties and applications of Trimethylstannyldimethylvinylsilane is warranted to fully elucidate its potential in the synthetic chemist's toolbox.

A Comparative Guide to the Synthesis of Vinylsilanes: Reproducibility and Performance of Key Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. Vinylsilanes are versatile building blocks in organic synthesis, yet the reproducibility of their synthesis can vary significantly depending on the chosen methodology. This guide provides an objective comparison of common synthesis protocols for a representative vinylsilane, triethylvinylsilane, supported by experimental data to inform your selection of the most suitable method.

Performance Comparison of Synthesis Protocols

The selection of a synthesis protocol for vinylsilanes is often a trade-off between yield, stereoselectivity, atom economy, and the cost and sensitivity of the catalyst. Below is a summary of quantitative data for two prominent methods for the synthesis of triethylvinylsilane: the hydrosilylation of acetylene and the dehydrogenative silylation of ethylene.

ParameterHydrosilylation of Acetylene with TriethylsilaneDehydrogenative Silylation of Ethylene with Triethylsilane
Typical Yield >95%[1]80-90%
Stereoselectivity Predominantly (E)-isomer with specific catalysts[2]Predominantly (E)-isomer[3][4]
Key Catalyst Platinum-based (e.g., Karstedt's catalyst)[1], Rhodium, Ruthenium[3]Ruthenium-based[3][4], Iridium-based
Reaction Temperature Room temperature to 80 °C60 °C to 120 °C[5]
Reaction Time 1 - 6 hours12 - 24 hours
Atom Economy High (100% theoretical)[6]Moderate (byproduct is H₂)
Substrate Scope Broad for various alkynes[2][6]Broad for various alkenes[3][7]

Experimental Protocols

Hydrosilylation of Acetylene with Triethylsilane

This method is one of the most common and efficient ways to produce vinylsilanes.[6][8] It involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond.

Methodology:

  • A reaction flask is charged with triethylsilane (1.0 eq) and a platinum-based catalyst, such as Karstedt's catalyst (0.01 mol%).

  • The flask is purged with an inert gas (e.g., argon or nitrogen).

  • Acetylene gas is bubbled through the solution at a controlled rate at room temperature.

  • The reaction is monitored by GC-MS for the consumption of triethylsilane.

  • Upon completion, the catalyst is removed by filtration through a short plug of silica gel.

  • The crude product is purified by distillation to afford triethylvinylsilane.

Dehydrogenative Silylation of Ethylene with Triethylsilane

This approach offers an alternative to hydrosilylation, starting from readily available alkenes.[3][4] The reaction involves the formation of a C-Si bond and a C-H bond with the concomitant loss of hydrogen gas.

Methodology:

  • A pressure-rated reaction vessel is charged with triethylsilane (1.0 eq), a ruthenium-based catalyst (e.g., [RuHCl(CO)(PPh₃)₃], 2 mol%), and a hydrogen acceptor (e.g., norbornene, 2.0 eq).

  • The vessel is sealed and purged with ethylene gas.

  • The reaction mixture is heated to 120 °C for 12 hours.[5]

  • After cooling to room temperature, the excess ethylene is vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The product, triethylvinylsilane, is isolated by fractional distillation.

Logical Workflow of Vinylsilane Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a vinylsilane, applicable to both hydrosilylation and dehydrogenative silylation methods.

G General Workflow for Vinylsilane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Synthesis Protocol reagents Prepare Silane & Alkene/Alkyne start->reagents catalyst Prepare Catalyst Solution reagents->catalyst reaction Combine Reagents & Catalyst catalyst->reaction monitor Monitor Reaction Progress (GC-MS) reaction->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete filtration Catalyst Removal (Filtration) quench->filtration purification Purification (Distillation) filtration->purification analysis Characterize Product (NMR, GC-MS) purification->analysis end Pure Vinylsilane analysis->end

Caption: General workflow for vinylsilane synthesis.

Signaling Pathways and Logical Relationships

The choice between hydrosilylation and dehydrogenative silylation is dictated by factors such as substrate availability, desired stereochemistry, and cost. The following diagram illustrates the decision-making process.

G Protocol Selection Logic start Start alkyne_avail Alkyne Substrate Readily Available? start->alkyne_avail hydrosilylation Hydrosilylation alkyne_avail->hydrosilylation Yes dehydro_silylation Dehydrogenative Silylation alkyne_avail->dehydro_silylation No atom_economy High Atom Economy Critical? hydrosilylation->atom_economy end Selected Protocol dehydro_silylation->end atom_economy->dehydro_silylation No, consider alternative atom_economy->end Yes

Caption: Decision logic for vinylsilane synthesis.

References

A Comparative Guide to Vinylating Reagents: A Cost-Benefit Analysis of Trimethylstannyldimethylvinylsilane and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances chemical efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive cost-benefit analysis of Trimethylstannyldimethylvinylsilane and its common alternatives—vinylsilanes and vinylboronates—in palladium-catalyzed cross-coupling reactions for the introduction of a vinyl group.

The vinyl moiety is a crucial building block in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The choice of the vinylating agent significantly influences the reaction's success, cost, and environmental footprint. This guide delves into a comparative analysis of three major classes of vinylating reagents: organostannanes (represented by Trimethylstannyldimethylvinylsilane), organosilanes, and organoboronates, focusing on their application in Stille, Hiyama, and Suzuki-Miyaura cross-coupling reactions, respectively.

Performance and Cost Comparison

To provide a quantitative basis for comparison, we will consider the vinylation of a common substrate, 4-bromoacetophenone, using representative reagents from each class. The data presented is a synthesis of typical results found in the chemical literature and supplier pricing.

ReagentCoupling ReactionTypical Yield (%)Catalyst Loading (mol%)Reaction Time (h)Reagent Cost ($/mmol)Catalyst/Ligand Cost ($/mmol reaction)Activator/Base Cost ($/mmol reaction)Total Estimated Cost ($/mmol)
Trimethylstannyldimethylvinylsilane Stille85-951-22-6Not readily available~$10-20 (Pd(PPh₃)₄)-High
(proxy: Tributyl(vinyl)tin)Stille85-951-22-6~$5-10~$10-20 (Pd(PPh₃)₄)-~$15-30
Vinyltrimethylsilane Hiyama70-902-512-24~$1-2~$15-25 (Pd(OAc)₂/XPhos)~$1-3 (TBAF)~$17-30
2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suzuki-Miyaura90-981-31-4~$2-4[1][2][3]~$15-25 (Pd(OAc)₂/XPhos)<$1 (K₃PO₄)~$18-30

Environmental, Health, and Safety Considerations

Reagent ClassKey AdvantagesKey DisadvantagesByproduct Toxicity & Disposal
Organostannanes - High reactivity- Tolerant to a wide range of functional groups- No activator needed- High toxicity of organotin compounds- Difficult to remove organotin byproductsHigh Toxicity: Organotin byproducts are notoriously toxic and require specialized, costly disposal procedures.[4]
Organosilanes - Low toxicity- Environmentally benign byproducts (siloxanes)- Reagents are often cheaper- Often require an activator (e.g., fluoride)- Can be less reactive than organostannanesLow Toxicity: Silicon-based byproducts are generally considered non-toxic and can often be removed by simple chromatography. Disposal is less hazardous and less costly.
Organoboronates - Low toxicity- Environmentally benign byproducts- High yields and fast reactions- Can be sensitive to air and moisture- Boronic acids can undergo protodeboronationLow Toxicity: Boron-based byproducts are generally considered non-toxic and are water-soluble, facilitating their removal from the reaction mixture. Disposal is straightforward.

Experimental Protocols

Below are representative experimental protocols for the vinylation of an aryl halide using each class of reagent.

Stille Coupling with a Vinylstannane

Reaction: Vinylation of 4-bromoacetophenone using Tributyl(vinyl)tin.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoacetophenone (199 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%), and anhydrous toluene (5 mL).

  • Add Tributyl(vinyl)tin (348 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Hiyama Coupling with a Vinylsilane

Reaction: Vinylation of 4-bromoacetophenone using Vinyltrimethylsilane.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and XPhos (28.6 mg, 0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and Vinyltrimethylsilane (208 µL, 1.5 mmol).

  • Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol).

  • Heat the reaction mixture to 60 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling with a Vinylboronate

Reaction: Vinylation of 4-bromoacetophenone using 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5][6][7][8]

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (231 mg, 1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), and XPhos (9.5 mg, 0.02 mmol, 2 mol%).[1][2][5]

  • Add potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol) and a 2:1 mixture of toluene and water (6 mL).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles for the Stille, Hiyama, and Suzuki-Miyaura cross-coupling reactions.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Transmetalation->Ar-Pd(II)-Vinyl(L2) R3Sn-X R3Sn-X Transmetalation->R3Sn-X Reductive Elimination Reductive Elimination Ar-Pd(II)-Vinyl(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Vinyl Ar-Vinyl Reductive Elimination->Ar-Vinyl Vinyl-SnR3 Vinyl-SnR3 Vinyl-SnR3->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Catalytic cycle of the Stille cross-coupling reaction.

Hiyama_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Transmetalation->Ar-Pd(II)-Vinyl(L2) SiR3F SiR3F Transmetalation->SiR3F Reductive Elimination Reductive Elimination Ar-Pd(II)-Vinyl(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Vinyl Ar-Vinyl Reductive Elimination->Ar-Vinyl Vinyl-SiR3 Vinyl-SiR3 [Vinyl-SiR3F]- [Vinyl-SiR3F]- Vinyl-SiR3->[Vinyl-SiR3F]- Activation [Vinyl-SiR3F]-->Transmetalation F- F- F-->[Vinyl-SiR3F]- Ar-X Ar-X Ar-X->Oxidative Addition Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Transmetalation->Ar-Pd(II)-Vinyl(L2) X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Vinyl(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Vinyl Ar-Vinyl Reductive Elimination->Ar-Vinyl Vinyl-B(OR)2 Vinyl-B(OR)2 Vinyl-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

References

Safety Operating Guide

Navigating the Safe Disposal of Trimethylstannyldimethylvinylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of highly specialized organometallic reagents like trimethylstannyldimethylvinylsilane are paramount for ensuring laboratory safety and environmental protection. As a member of the organotin family, this compound is characterized by high toxicity and reactivity, necessitating stringent adherence to established safety protocols. This guide provides detailed, step-by-step procedures for the safe disposal of trimethylstannyldimethylvinylsilane, tailored for researchers, scientists, and drug development professionals.

Core Safety and Disposal Parameters

Due to the hazardous nature of organotin compounds, all handling and disposal operations must be conducted within a designated area, typically a certified chemical fume hood.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.

ParameterSpecificationSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), safety goggles or face shield, lab coat.[2]
Handling Location Certified chemical fume hood.[1]
Waste Container Sealed metal or plastic container, clearly labeled "Organotin Wastes".[3]
Spill Kit Absorbent material (e.g., vermiculite, sand), chemical-resistant gloves, dustpan, and labeled waste bags.[2]
Emergency Procedure In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Procedural Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of trimethylstannyldimethylvinylsilane waste, from initial handling to final removal from the laboratory.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal A 1. Don PPE B 2. Work in Fume Hood A->B C 3. Segregate Waste B->C D 4. Contain Waste C->D E 5. Decontaminate Glassware C->E F 6. Store Securely D->F G 7. Professional Disposal F->G

Caption: Disposal workflow for trimethylstannyldimethylvinylsilane.

Detailed Experimental Protocols

Waste Collection and Segregation

Objective: To safely collect and segregate waste containing trimethylstannyldimethylvinylsilane.

Methodology:

  • Designate Waste Streams: Establish separate, clearly labeled waste containers for solid and liquid organotin waste.

    • Solid Waste: Includes contaminated consumables such as gloves, paper towels, and silica gel.

    • Liquid Waste: Includes reaction residues and solvent rinses.

  • Container Preparation: Use either the original reagent container or a designated, chemically compatible container made of metal or plastic.[3] Ensure the container has a secure, sealable lid.

  • Labeling: Affix a hazardous waste label to the container, clearly stating "Organotin Wastes" in letters at least 25mm high, along with the chemical name "Trimethylstannyldimethylvinylsilane" and the appropriate hazard pictograms (e.g., toxic, flammable).[3]

  • Waste Addition: Carefully transfer waste into the designated container within a fume hood. Avoid overfilling the container; a general rule is to not exceed 80% capacity.

  • Secure Storage: After adding waste, securely seal the container and store it in a designated hazardous waste accumulation area away from heat, sparks, and open flames.[5]

Spill Cleanup Procedure

Objective: To safely clean up a minor spill of trimethylstannyldimethylvinylsilane. For major spills, evacuate the area and contact institutional safety personnel.

Methodology:

  • Alert Personnel: Immediately alert others in the laboratory of the spill.

  • Ensure Ventilation: Maintain operation of the fume hood where the spill occurred.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.

  • Collect Absorbent Material: Once the liquid has been fully absorbed, carefully scoop the material into a designated solid organotin waste container using non-sparking tools.[2]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the solid organotin waste container.

  • Dispose of Contaminated PPE: Remove and dispose of all contaminated PPE as solid hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[4]

Glassware Decontamination

Objective: To decontaminate glassware that has come into contact with trimethylstannyldimethylvinylsilane before it undergoes standard washing procedures.

Methodology:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. Collect this rinse as liquid organotin waste.

  • Decontamination Solution: Prepare a 10% aqueous solution of hydrogen peroxide (H₂O₂) or use a commercial bleach solution.[6]

  • Soaking: Carefully fill the rinsed glassware with the decontamination solution and allow it to soak for at least 24 hours. This process helps to oxidize the tin-carbon bonds.

  • Rinsing: After soaking, thoroughly rinse the glassware with water. This rinse water should also be collected as hazardous waste.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory washing procedures.

By implementing these rigorous procedures, laboratories can effectively manage the risks associated with trimethylstannyldimethylvinylsilane and ensure its safe and compliant disposal. Always consult your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.